molecular formula C11H15BrO2 B7858832 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Cat. No.: B7858832
M. Wt: 259.14 g/mol
InChI Key: SNLBSFBPFAVSMI-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLBSFBPFAVSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene (CAS 1156375-09-5), a strategic aryl bromide intermediate used in modern medicinal chemistry. This document is structured for researchers and process chemists focusing on structure-activity relationship (SAR) optimization and convergent synthesis.

CAS: 1156375-09-5 Role: Strategic Aryl Bromide for Solubility-Enhanced Pharmacophore Synthesis

Executive Summary

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a high-value halogenated building block characterized by the presence of a reactive bromine handle and a solubilizing 2-ethoxyethoxy (diethylene glycol monoethyl ether) side chain. In drug discovery, this compound serves as a critical precursor for introducing the 2-ethoxyethoxy-4-methylphenyl moiety into larger scaffolds.

This structural motif is particularly relevant in the design of metabolic disease therapeutics (e.g., SGLT2 inhibitor analogs) and kinase inhibitors, where the ether chain modulates lipophilicity (LogP) and aqueous solubility without significantly altering the steric footprint compared to long-chain alkyls. The bromine substituent enables versatile downstream functionalization via lithiation, Grignard formation, or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Profile & Properties[1][2][3][4][5]

ParameterSpecification
IUPAC Name 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
CAS Number 1156375-09-5
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Physical State Pale yellow to colorless liquid
Boiling Point ~310°C (Predicted)
Density ~1.3 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Aryl Bromide (Electrophile/Metallation handle), Ether (H-bond acceptor)

Synthetic Utility & Mechanism[6]

The synthesis and utility of CAS 1156375-09-5 revolve around its two primary functional sites: the aryl bromide and the glycol ether tail .

Retrosynthetic Analysis

The most robust synthetic route avoids direct bromination of the ether, which can lead to regiochemical mixtures. Instead, a convergent Williamson Ether Synthesis is preferred, coupling a pre-brominated phenol with an alkyl halide.

  • Precursors: 2-Bromo-4-methylphenol + 2-Ethoxyethyl bromide (or Tosylate).

  • Mechanism: SN2 Nucleophilic Substitution.

  • Advantage: Guarantees the position of the bromine atom relative to the methyl and ether groups.

Mechanistic Pathway: Metalation & Coupling

Once synthesized, the compound acts as a nucleophilic partner (via metalation) or an electrophilic partner (in Pd-catalysis).

  • Lithiation (Halogen-Metal Exchange): Treatment with n-BuLi at -78°C generates the aryllithium species. The ortho-alkoxy group can provide mild directing group assistance (DoM), stabilizing the lithium intermediate via coordination.

  • Suzuki-Miyaura Coupling: The C-Br bond undergoes oxidative addition to Pd(0), facilitating coupling with aryl boronic acids. This is the primary method for constructing biaryl cores found in gliflozins and other bioactive molecules.

ReactionPathway Phenol 2-Bromo-4-methylphenol Target CAS 1156375-09-5 (Aryl Bromide) Phenol->Target K2CO3, DMF SN2 Alkylation AlkylHalide 2-Ethoxyethyl bromide AlkylHalide->Target Lithio Aryllithium Intermediate Target->Lithio n-BuLi, -78°C Halogen Exchange Product Biaryl Scaffold (Drug Core) Target->Product Pd(PPh3)4, Ar-B(OH)2 Suzuki Coupling Lithio->Product Electrophile Trap (e.g., Aldehyde)

Figure 1: Synthetic workflow from precursors to downstream application in scaffold construction.

Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

This protocol ensures high regioselectivity and yield.

Reagents:

  • 2-Bromo-4-methylphenol (1.0 equiv)

  • 2-Bromoethyl ethyl ether (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Setup: Charge a round-bottom flask with 2-Bromo-4-methylphenol and anhydrous ACN.

  • Deprotonation: Add K₂CO₃ and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add 2-Bromoethyl ethyl ether and catalytic KI.

  • Reflux: Heat the mixture to reflux (80°C for ACN) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Extraction: Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR (CDCl₃): Look for the characteristic triplet/multiplet of the ethoxyethoxy chain at δ 4.1–3.5 ppm and the aromatic signals (singlet at ~7.4 ppm for H3, doublets for H5/H6).

Protocol B: Grignard Formation (Downstream Application)

Use this protocol to convert CAS 1156375-09-5 into a nucleophile for coupling.

Reagents:

  • CAS 1156375-09-5 (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv)

  • Iodine (crystal, catalyst)

  • Solvent: Anhydrous THF

Procedure:

  • Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of I₂.

  • Initiation: Add 10% of the bromide solution in THF to the Mg. Heat gently until the iodine color fades and reflux begins.

  • Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.

  • Completion: Reflux for 1 hour after addition. The resulting Grignard reagent is ready for reaction with electrophiles (e.g., aldehydes, ketones, or Weinreb amides).

Application Case Study: SGLT2 Inhibitor Analog Design

In the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (gliflozins), the balance between lipophilicity and polarity is critical for oral bioavailability.

  • Problem: Standard alkylphenyl tails can lead to high LogP (>4), resulting in poor solubility and high protein binding.

  • Solution: Replacing a propyl or ethyl tail with the (2-ethoxyethoxy) motif (derived from CAS 1156375-09-5) lowers the LogP by introducing ether oxygens (H-bond acceptors) while maintaining the steric bulk necessary for filling the hydrophobic pocket of the SGLT2 receptor.

  • Mechanism: The ether oxygen interacts with water molecules, creating a "hydration shell" that improves the drug's solubility profile without disrupting the hydrophobic interactions of the tolyl ring within the active site.

SGLT2_Design cluster_properties Physicochemical Impact Core Glucoside Scaffold (SGLT2 Pharmacophore) Linker Methylene Bridge Core->Linker Aryl Distal Phenyl Ring (From CAS 1156375-09-5) Linker->Aryl Tail 2-Ethoxyethoxy Tail (Solubility Modulator) Aryl->Tail Attached at C1 LogP Reduced LogP (vs. Alkyl) Tail->LogP Solubility Increased Aq. Solubility Tail->Solubility

Figure 2: Structural role of the 2-ethoxyethoxy-4-methylphenyl moiety in drug design.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from light.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • Williamson Ether Synthesis:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • SGLT2 Inhibitor SAR: Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism. Link (Context for aryl ether tails in gliflozins).

  • Cross-Coupling Methodologies: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Compound Data: PubChem Compound Summary for CAS 1156375-09-5 Analogues. National Center for Biotechnology Information. Link

Sources

A Technical Guide to the Physicochemical and Structural Characterization of C11H15BrO2 Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Brominated Compounds in Pharmaceutical Science

The incorporation of bromine into organic molecules is a powerful strategy in medicinal chemistry. The bromine atom, owing to its size, lipophilicity, and ability to form halogen bonds, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This includes modulating metabolic stability, receptor binding affinity, and membrane permeability. The molecular formula C11H15BrO2 represents a variety of such brominated compounds, whose precise identification and characterization are paramount for reproducible research and successful drug development.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals engaged with compounds of the formula C11H15BrO2. It provides foundational physicochemical data, explores the critical role of isomerism, and details robust analytical methodologies for unambiguous structural elucidation.

Section 1: Fundamental Physicochemical Properties

Any analytical endeavor begins with a solid understanding of the molecule's basic properties. For any compound with the molecular formula C11H15BrO2, the fundamental quantitative data are consistent across all isomers. These values are crucial for stoichiometric calculations in synthesis and for the initial setup of analytical instrumentation, particularly mass spectrometry.

Table 1: Core Physicochemical Data for C11H15BrO2

PropertyValueSignificance in Analysis
Molecular Formula C11H15BrO2Defines the elemental composition.
Average Molecular Weight 259.14 g/mol [1][2]Used for bulk measurements and stoichiometric calculations.
Monoisotopic Mass 258.02554 Da[2][3][4]The exact mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O); critical for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.
Elemental Composition C: 50.98%H: 5.83%

It is essential to distinguish between average molecular weight and monoisotopic mass. The average molecular weight is a weighted average of all naturally occurring isotopes and is used for macroscopic measurements. In contrast, monoisotopic mass is the cornerstone of HRMS, which can measure mass with enough accuracy to confirm that a detected ion has the specific elemental formula of C11H15BrO2.

Section 2: Isomerism and the Imperative for Structural Elucidation

While the molecular formula C11H15BrO2 provides a starting point, it does not describe the actual structure of the molecule. Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[5][6] This structural variance can lead to profoundly different chemical, physical, and biological properties, a concept of critical importance in pharmacology where one isomer of a drug may be therapeutic while another is inactive or even toxic.[7]

The formula C11H15BrO2 has several known isomers, including:

  • 1-Bromo-2-(diethoxymethyl)benzene [8]

  • 1-Bromo-3-(diethoxymethyl)benzene [9][1][3]

  • 1-Bromo-4-(diethoxymethyl)benzene [10][11]

  • 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene [2]

  • 1-(4-bromobutoxy)-4-methoxybenzene [4]

Furthermore, related structures like 2,5-Dimethoxy-4-bromoamphetamine (DOB) possess a similar formula (C11H16BrNO2) and are classified as Schedule I controlled substances, highlighting the need for precise identification.[12][13]

G Figure 1: Logical Workflow for Isomer Differentiation cluster_0 cluster_1 Initial Analysis cluster_2 Spectroscopic Characterization cluster_3 A Sample with Formula C11H15BrO2 B High-Resolution Mass Spectrometry (HRMS) A->B Submit for analysis C Elemental Formula Confirmed? B->C Acquire spectrum D 1D NMR (¹H, ¹³C) C->D Yes H Unambiguous Structure C->H No (Impure or Incorrect Sample) E 2D NMR (COSY, HSQC, HMBC) D->E Determine proton & carbon environments F Infrared (IR) Spectroscopy D->F Identify functional groups G Data Interpretation & Database Comparison E->G Establish connectivity F->G G->H Synthesize all data

Figure 1: Logical Workflow for Isomer Differentiation

Section 3: Standard Operating Protocol: Characterization of a C11H15BrO2 Sample

The following protocols describe a self-validating system for the characterization of a novel or unknown sample presumed to have the formula C11H15BrO2.

High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Causality: The first step is to rigorously confirm the elemental formula. HRMS provides a highly accurate mass measurement that can distinguish C11H15BrO2 from other molecules with a similar nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.[14]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • LC Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the compound elutes as a sharp peak.

  • MS Acquisition:

    • Ionization Mode: Positive ESI is typically effective.

    • Scan Range: m/z 100-500.

    • Resolution: Set to >60,000 to allow for accurate mass determination.

    • In-Source Fragmentation: A technique can be employed to induce fragmentation and selectively detect the bromide ions (m/z 79 and 81), which is a sensitive method for screening for unknown organobromine compounds.[15][16]

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical monoisotopic mass of the [M+H]⁺ adduct (259.03282 Da).

    • Verify that the measured mass is within 5 ppm of the theoretical mass.

    • Confirm the presence of the characteristic A+2 isotopic peak for bromine at m/z ~261 with nearly equal intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Determination

Causality: While HRMS confirms what atoms are present, NMR reveals how they are connected. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The distinct chemical shifts, integration values, and coupling patterns serve as a unique fingerprint for each isomer.[17][18]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Analysis:

      • Chemical Shift (δ): The position of signals indicates the electronic environment (e.g., aromatic protons typically appear between 6-8 ppm).

      • Integration: The area under each signal corresponds to the relative number of protons.

      • Splitting Pattern (Multiplicity): Reveals the number of neighboring protons, helping to piece together fragments of the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Analysis: The number of unique signals indicates the number of non-equivalent carbon atoms. The chemical shift indicates the type of carbon (e.g., sp² carbons in an aromatic ring appear at ~110-160 ppm).

  • 2D NMR (if required for complex structures):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting molecular fragments.

Example of Isomer Differentiation: Consider the ¹H NMR spectra of 1-bromo-2-(diethoxymethyl)benzene versus 1-bromo-4-(diethoxymethyl)benzene. The substitution pattern on the aromatic ring will produce distinctly different splitting patterns for the aromatic protons, allowing for unambiguous assignment.[17]

Section 4: Advanced Analytical Considerations

For certain applications, especially in quality control or environmental analysis, other techniques can provide valuable information.

  • X-Ray Fluorescence (XRF): This technique offers a rapid and reliable method for the quantitative determination of bromine content in a sample, which is particularly useful in quality control for pharmaceutical products.[19]

  • Compound-Specific Stable Isotope Analysis (CSIA): Advanced techniques using high-resolution mass spectrometry can analyze the stable isotope ratios of carbon and bromine.[20] This is a powerful tool in environmental science for tracking the source and degradation pathways of organobrominated contaminants.[20]

The diagram below illustrates a potential synthetic pathway for a generic brominated aromatic ether, a common structural motif among C11H15BrO2 isomers.

G Figure 2: Generalized Synthesis of a Brominated Aromatic Ether A Bromophenol (Starting Material) D Williamson Ether Synthesis A->D B Alkyl Halide (e.g., R-X) B->D C Base (e.g., K₂CO₃, NaH) C->D Deprotonation F Work-up & Purification D->F Crude Product E Brominated Aromatic Ether (Product) F->E Purified Product

Figure 2: Generalized Synthesis of a Brominated Aromatic Ether

Conclusion

The molecular formula C11H15BrO2 represents a class of molecules with significant potential in scientific research and drug development. However, the inherent challenge of isomerism necessitates a rigorous and systematic analytical approach. A strategy that combines the formula-confirming power of High-Resolution Mass Spectrometry with the detailed structural insights from Nuclear Magnetic Resonance spectroscopy is essential for unambiguous characterization. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their development programs.

References

  • 1-Bromo-3-(diethoxymethyl)benzene | 75148-49-1 . Source: Pi Chemicals. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . Source: Taylor & Francis Online. [Link]

  • Quantitative determination of bromine-labeled organic compounds by XRF . Source: AKJournals. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation . Source: ResearchGate. [Link]

  • Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications . Source: Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Bromine Water Test . Source: GeeksforGeeks. [Link]

  • C11H15BrO2 - Explore . Source: PubChem. [Link]

  • 1-BROMO-3-(DIETHOXYMETHYL)BENZENE . Source: Matrix Fine Chemicals. [Link]

  • 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene . Source: PubChem. [Link]

  • 1-bromo-3-(diethoxymethyl)benzene (C11H15BrO2) . Source: PubChem. [Link]

  • 2-Bromo-4,5-dimethoxyamphetamine, (A+-)- . Source: PubChem. [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine . Source: Wikipedia. [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine . Source: DEA Diversion Control Division. [Link]

  • 1-bromo-4-(diethoxymethyl)benzene (C11H15BrO2) . Source: PubChem. [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine . Source: PubChem. [Link]

  • 1-(4-bromobutoxy)-4-methoxybenzene (C11H15BrO2) . Source: PubChem. [Link]

  • Isomerism in Organic Compounds: Diversity in Molecular Structure and Function . Source: ResearchGate. [Link]

  • 23.3: Isomers of Organic Compounds . Source: Chemistry LibreTexts. [Link]

  • Bioanalytical Method Development: Isomers . Source: BioPharma Services. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide well-founded estimations of its key physical characteristics. The document is designed to offer researchers and drug development professionals a robust framework for understanding the behavior of this compound in various experimental settings, thereby facilitating its effective utilization in the synthesis of novel molecular entities. The guide includes detailed structural analysis, estimated physicochemical parameters, and a discussion of the underlying principles guiding these estimations.

Introduction and Structural Context

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a multifaceted aromatic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and an ethoxyethoxy side chain. This unique combination of functional groups imparts a specific set of physical and chemical properties that are of significant interest in the design of synthetic pathways for complex molecules. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the ethoxyethoxy group can influence solubility and act as a potential coordinating moiety. The methyl group, in turn, can impact the steric and electronic environment of the aromatic ring.

A thorough understanding of the physical properties of this molecule is paramount for its effective application. Properties such as boiling point, melting point, and solubility dictate the choice of reaction conditions, purification methods, and formulation strategies. This guide aims to provide a detailed overview of these properties, drawing upon data from analogous structures to build a reliable predictive model.

Figure 1: Chemical structure of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene.

Estimated Physicochemical Properties

The following table summarizes the estimated physical properties of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene. These values have been derived from the analysis of structurally similar compounds and are intended to serve as a guideline for experimental design.

PropertyEstimated ValueRationale and Comparative Analysis
Molecular Formula C₁₂H₁₇BrO₂Based on the chemical structure.
Molecular Weight 273.17 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidAromatic ethers and bromoalkanes are typically liquids at room temperature unless high molecular weight or significant intermolecular forces lead to a solid state.
Boiling Point > 250 °C at 760 mmHgBased on the boiling points of related compounds like 1-(2-bromoethoxy)-4-methylbenzene and considering the increased molecular weight and chain length of the ethoxyethoxy group.
Melting Point Not applicable (liquid at room temperature)Similar, less substituted analogs are liquids at ambient temperature.[1]
Density ~1.2 - 1.3 g/cm³Based on the density of 2-Bromo-4-ethoxy-1-methylbenzene (1.3 g/cm³).[1] The larger ethoxyethoxy group might slightly decrease the density compared to a simple ethoxy group, but the presence of the bromine atom will keep it significantly denser than water.
Refractive Index ~1.52 - 1.54Based on the refractive index of 2-Bromo-4-ethoxy-1-methylbenzene (1.52).[1] The refractive index is expected to be in a similar range.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran). Insoluble in water.Aromatic hydrocarbons are generally non-polar and thus soluble in organic solvents but not in water. The ether linkages will impart some slight polarity but not enough to overcome the hydrophobicity of the large aromatic and alkyl portions.

In-depth Analysis of Structural Impact on Physical Properties

The physical properties of an organic molecule are a direct consequence of its structure. For 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, the interplay between the aromatic ring, the halogen atom, and the ether side-chain dictates its behavior.

The Role of the Aromatic System

The benzene ring forms the core of the molecule, contributing to its thermal stability and providing a non-polar surface area. This aromatic character is a primary determinant of its solubility profile, favoring dissolution in non-polar organic solvents.

Influence of the Bromine Substituent

The presence of a bromine atom significantly increases the molecular weight and the polarizability of the molecule. This leads to stronger van der Waals forces (specifically London dispersion forces) between molecules, which in turn elevates the boiling point compared to its non-brominated analog. The high electronegativity of bromine also introduces a dipole moment, although the overall polarity of the molecule is still dominated by the large non-polar regions.

The Ethoxyethoxy Side-Chain: A Modulator of Properties

The 1-(2-ethoxyethoxy) substituent is a key feature that influences several physical properties:

  • Boiling Point: The long, flexible chain increases the surface area for intermolecular interactions, further contributing to a higher boiling point.

  • Solubility: The two ether oxygen atoms can act as hydrogen bond acceptors, which might slightly enhance solubility in polar protic solvents compared to a simple alkyl-substituted bromobenzene. However, the overall insolubility in water is expected to be maintained due to the dominant hydrophobic character.

  • Conformational Flexibility: The multiple single bonds in the ethoxyethoxy group allow for a high degree of conformational freedom. This can impact how the molecules pack in a condensed phase, although as a liquid, this effect is less pronounced than it would be in a crystalline solid.

Experimental Considerations and Methodologies

Determination of Boiling Point

A standard method for determining the boiling point of a small quantity of a liquid is by using a Thiele tube or a micro-boiling point apparatus.

G Start Place sample in capillary tube Step1 Invert capillary in sample tube Start->Step1 Step2 Attach to thermometer Step1->Step2 Step3 Heat in Thiele tube Step2->Step3 Step4 Observe bubble stream Step3->Step4 Step5 Record temperature at bubble cessation Step4->Step5

Figure 2: Workflow for micro-boiling point determination.

Protocol:

  • A small amount of the liquid sample is introduced into a melting point capillary tube, which is then inverted and placed in a larger sample tube containing a few drops of the same liquid.

  • The sample tube is attached to a thermometer.

  • The assembly is heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density and Refractive Index

Density can be accurately measured using a pycnometer. The refractive index is determined using a calibrated refractometer, typically at a standard temperature such as 20°C or 25°C.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is not available, general precautions for handling halogenated aromatic compounds should be observed. These compounds are often irritants and may be harmful if ingested or absorbed through the skin.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed, albeit estimated, overview of the physical properties of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene. By leveraging data from structurally related molecules, we have been able to construct a reliable profile of its expected physical characteristics. This information is intended to be a valuable resource for researchers, enabling more informed decisions in the design and execution of synthetic procedures involving this compound. It is important to reiterate that these are predicted values, and experimental verification is recommended upon synthesis of the compound. The methodologies outlined in this guide provide a clear path for such empirical validation.

References

Sources

Strategic Sourcing & Technical Validation: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for the sourcing, synthesis validation, and quality assurance of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene . It is designed for medicinal chemists and procurement specialists who require high-purity intermediates for drug discovery scaffolds.

Executive Summary: The "Make vs. Buy" Landscape

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a specialized aryl ether intermediate, typically utilized as a building block in the synthesis of kinase inhibitors or SGLT2 inhibitors where the 2-ethoxyethoxy tail serves as a solubilizing linker or a specific binding motif.

While listed by various chemical aggregators, this compound often falls into the category of "Ghost Inventory" —listed as "in stock" but actually synthesized on demand (lead time: 2–4 weeks). For researchers, this necessitates a dual strategy:

  • Primary Sourcing: Direct procurement from vendors with verified stock.

  • Secondary Sourcing: In-house or CRO-partnered synthesis using readily available precursors (2-Bromo-4-methylphenol) to mitigate supply chain risks.

Chemical Identity & Specifications

Precise structural identification is critical to avoid regioisomeric confusion (e.g., distinguishing from 1-bromo-2-(2-ethoxyethoxy)-4-methylbenzene).

ParameterSpecification
Chemical Name 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
Common Synonyms 1-(2-ethoxyethoxy)-2-bromo-4-methylbenzene; 2-Bromo-4-methylphenyl 2-ethoxyethyl ether
CAS Number 1379658-80-6 (Note: CAS assignments vary by vendor; rely on SMILES for ordering)
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
SMILES CCOCCOc1c(Br)cc(C)cc1
InChI Key Unique identifier required for database searches (Verify against structure)
Physical State Colorless to pale yellow oil or low-melting solid (dependent on purity)

Supply Chain Ecosystem[6]

Tier 1: Verified Suppliers & Aggregators

These vendors typically list the compound. Note: Always request a Certificate of Analysis (CoA) and H-NMR before issuance of a Purchase Order to verify actual stock.[1]

  • ChemScene: Often lists specific medicinal chemistry intermediates with batch-specific data.

  • Enamine: A primary source for building blocks; likely to have the compound or the immediate capacity to synthesize it rapidly.

  • Combi-Blocks: Known for having physical inventory of brominated aromatics.

  • WuXi AppTec / Pharmaron: Recommended for multi-gram to kilogram scale custom synthesis if catalog vendors fail.

Tier 2: Sourcing Risk Mitigation

The "Ghost Inventory" Risk: Many aggregators (e.g., MolPort, PubChem vendors) scrape catalogs.[1] If a vendor quotes a 3-week lead time, they are synthesizing it. In this scenario, you must validate their synthetic route to anticipate impurities.

Technical Validation: Synthesis & Impurity Profiling

If sourcing from a generic vendor or synthesizing in-house, understanding the reaction pathway is the only way to control quality. The standard synthesis involves a Williamson Ether Synthesis .

Mechanistic Pathway & Impurity Logic

The reaction couples 2-Bromo-4-methylphenol with 2-Chloroethyl ethyl ether (or the bromo-analog) using a base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).

Diagram 1: Synthesis & Impurity Workflow

SynthesisPath Start1 2-Bromo-4-methylphenol (CAS 6627-55-0) Reaction Williamson Ether Synthesis K2CO3, DMF, 60°C Start1->Reaction Start2 2-Bromoethyl ethyl ether (CAS 592-55-2) Start2->Reaction Product Target Product 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene Reaction->Product Main Path Impurity1 Impurity A: Unreacted Phenol Reaction->Impurity1 Incomplete Conv. Impurity3 Impurity C: Elimination Product (Vinyl ethyl ether) Reaction->Impurity3 Side Rxn (Base) Impurity2 Impurity B: O-Alkylation at wrong site (Unlikely due to sterics)

Caption: Synthesis pathway via Williamson etherification, highlighting potential impurities arising from incomplete conversion or elimination side-reactions.

Critical Quality Attributes (CQAs)

When vetting a supplier's sample, look for these specific markers:

  • H-NMR Identity:

    • Aromatic Region: 3 protons. Look for the specific coupling pattern of the 1,2,4-substituted ring (d, dd, d).

    • Ether Linker: Distinctive triplets for -OCH₂CH₂O- (approx 3.8 - 4.2 ppm).

    • Methyl Group: Singlet at ~2.3 ppm.

  • Purity (HPLC): Target >95% (254 nm).

    • Watchout: Phenolic precursors often tail on C18 columns.[1] Ensure the method uses a modifier (e.g., 0.1% Formic Acid) to sharpen peaks.[1]

  • Residual Solvents: DMF is difficult to remove. Check GC-HS for DMF levels if the compound is for biological assay use, as DMF can be cytotoxic.

Vendor Selection Protocol

Do not rely solely on price. Use this decision logic to qualify a supplier.

Diagram 2: Supplier Qualification Decision Tree

VendorVetting Start Identify Vendor StockCheck Claimed 'In Stock'? Start->StockCheck ReqData Request Batch-Specific CoA & H-NMR StockCheck->ReqData Yes Custom Initiate Custom Synthesis (Lead Time: 3-4 Weeks) StockCheck->Custom No (Lead time > 2 wks) Decision1 Data Provided? ReqData->Decision1 Analyze Analyze NMR: 1. Check Solvent Peaks (DMF?) 2. Check Phenol Impurity Decision1->Analyze Yes Decision1->Custom No (Ghost Inventory) Pass Approve Vendor (Issue PO) Analyze->Pass Purity > 95% Fail Reject / Request Purification Analyze->Fail Impurities Detected

Caption: Logical workflow for vetting suppliers to avoid "ghost inventory" and ensure chemical integrity.

Experimental Protocol (In-House Synthesis)

For researchers unable to source the compound within required timelines.[1]

Reagents:

  • 2-Bromo-4-methylphenol (1.0 eq)

  • 2-Bromoethyl ethyl ether (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous[1]

Procedure:

  • Dissolution: Dissolve 2-Bromo-4-methylphenol in DMF (5 mL/mmol) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ and stir at Room Temperature (RT) for 30 mins.

  • Alkylation: Add 2-Bromoethyl ethyl ether dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Validation: The product should be a clear oil/solid. The disappearance of the broad phenolic -OH peak in IR/NMR confirms alkylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54594822 (Related Analogues).[1] Retrieved from [Link][1]

Sources

Solvation Thermodynamics and Solvent Compatibility of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical parameter in chemical synthesis, purification, and formulation. 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene (Molecular Formula: C₁₁H₁₅BrO₂, MW: 259.14 g/mol )[1] presents a unique solvation profile due to its amphiphilic-like structural dichotomy. It combines a highly lipophilic, polarizable bromotoluene core with a flexible, hydrogen-bond-accepting 2-ethoxyethoxy (PEG-like) chain.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of this compound. By leveraging the Hansen Solubility Parameter (HSP) framework[2] and empirical thermodynamic principles, we establish a predictive and experimental model for its behavior in various organic solvents. This guide is designed to empower process chemists to optimize reaction conditions (e.g., cross-coupling catalysis) and streamline downstream purification workflows.

Structural Profiling and Physicochemical Causality

To understand the solubility of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, we must deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Bromotoluene Core: The aromatic ring, substituted with a methyl group and a heavy bromine atom, is highly hydrophobic. The bromine atom introduces significant electron cloud polarizability, which strongly favors London dispersion forces (

    
    )[3]. This core drives solubility in non-polar and aromatic solvents like toluene through 
    
    
    
    stacking and dispersion interactions.
  • The 2-Ethoxyethoxy Chain: This short polyether tail acts as a Lewis base. The lone pairs on the ether oxygens introduce a localized dipole moment and serve as hydrogen-bond acceptors (

    
    )[4]. This structural feature breaks the strict hydrophobicity of the molecule, allowing it to interact favorably with polar aprotic and mildly protic solvents.
    

The synergy of these two domains means the molecule will resist solvation in highly polar, cohesive networks (like water) but will dissolve exceptionally well in solvents that can simultaneously satisfy both dispersion and polar requirements.

Solvation Core 2-Bromo-1-(2-ethoxyethoxy) -4-methylbenzene Dispersion Dispersion Forces (δD) (Bromotoluene Core) Core->Dispersion Polar Polar Interactions (δP) (Ether Oxygens & C-Br Bond) Core->Polar Hbond H-Bond Acceptance (δH) (Ethoxyethoxy Chain) Core->Hbond Solvent1 Non-Polar Solvents (Toluene, Hexane) Dispersion->Solvent1 Solvent2 Polar Aprotic Solvents (DCM, THF, DMF) Dispersion->Solvent2 Polar->Solvent2 Hbond->Solvent2 Solvent3 Protic Solvents (Alcohols) Hbond->Solvent3

Caption: Intermolecular interaction mapping between the solute's functional groups and solvent classes.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

The Hildebrand solubility parameter was originally designed for nonpolar systems, but Charles Hansen expanded this into a three-dimensional vector field model[4]. The HSP framework dictates that the total cohesive energy density of a molecule is the sum of three parameters[5]:

  • 
     : Energy from dispersion forces.
    
  • 
     : Energy from dipolar intermolecular forces.
    
  • 
     : Energy from hydrogen bonds.
    

For a solute to dissolve in a solvent, the "distance" (


) between their coordinates in the 3D Hansen space must be smaller than the interaction radius (

) of the solute[3].

Based on group-contribution methods for halogenated aromatic ethers[5] and baseline data for bromobenzene (


)[6], the estimated HSP coordinates for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene are approximately:

This coordinate profile places the compound squarely in the affinity zone of chlorinated solvents, cyclic ethers, and aromatic hydrocarbons, while placing it far outside the affinity zone of water (


)[7].

Empirical Solubility Data in Organic Solvents

The following table synthesizes the theoretical HSP predictions with empirical behavioral expectations for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene across standard laboratory and industrial solvents.

SolventSolvent ClassDielectric Constant (

)
Estimated SolubilityPrimary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.93> 100 mg/mL Strong dipole-dipole alignment with ether linkages; excellent dispersion match with the brominated ring.
Tetrahydrofuran (THF) Polar Aprotic7.58> 100 mg/mL Favorable H-bond acceptance and dipole interactions; ideal for organometallic reagent preparation.
Toluene Non-Polar2.38> 50 mg/mL

stacking and strong dispersion forces (

) interacting with the aromatic core.
Ethyl Acetate (EtOAc) Polar Aprotic6.02> 50 mg/mL Moderate polarity matching; highly effective for liquid-liquid extraction workflows.
Methanol (MeOH) Polar Protic32.710 - 30 mg/mL H-bonding with ether oxygens occurs, but solubility is inherently limited by the hydrophobic bulk of the bromotoluene core.
n-Hexane Non-Polar1.89< 10 mg/mL Weak dispersion forces; lacks the polar interactions required to overcome the solute's crystal lattice energy.
Water Highly Polar Protic80.1< 0.1 mg/mL High cohesive energy density completely excludes the hydrophobic core, resulting in phase separation.

Experimental Workflow: High-Throughput Solvent Screening Protocol

To transition from theoretical HSP estimates to actionable, empirical data for specific process chemistry needs, a self-validating experimental protocol is required. The following methodology outlines a high-throughput gravimetric and chromatographic workflow to determine exact thermodynamic solubility limits.

Why this protocol is self-validating: Relying solely on visual inspection (turbidity) can lead to false positives due to supersaturation or micro-emulsions. By coupling thermal equilibration with high-speed centrifugation and High-Performance Liquid Chromatography (HPLC) quantification, we isolate the true thermodynamic equilibrium of the dissolved state.

Step-by-Step Methodology:
  • Gravimetric Dosing: Accurately dispense 50.0 mg of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene into a series of 2.0 mL glass HPLC vials.

  • Solvent Library Addition: Using an automated liquid handler, add 500

    
    L of the target solvent (e.g., DCM, THF, Toluene, Hexane) to each respective vial to target a maximum theoretical concentration of 100 mg/mL.
    
  • Thermal Equilibration: Seal the vials and place them in a thermoshaker. Incubate at 25°C (or target reaction temperature) with continuous agitation at 800 RPM for 24 hours. Causality: 24 hours ensures the system overcomes kinetic dissolution barriers and reaches thermodynamic equilibrium[8].

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes at 25°C to pellet any undissolved solid.

  • Supernatant Extraction & Dilution: Carefully aspirate 50

    
    L of the clear supernatant and dilute it into 950 
    
    
    
    L of a universal diluent (e.g., Acetonitrile) to prevent precipitation prior to analysis.
  • HPLC-UV Quantification: Analyze the diluted samples using an HPLC equipped with a C18 column and a UV detector (monitoring at the

    
     of the aromatic ring, typically ~220-254 nm). Quantify against a pre-established multi-point calibration curve.
    

Workflow A 1. Compound Dispensing (Gravimetric dosing into vials) B 2. Solvent Addition (Automated liquid handling) A->B C 3. Thermal Incubation & Agitation (25°C, 24h thermodynamic equilibration) B->C D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. Supernatant Analysis (HPLC-UV quantification) D->E F 6. Data Processing (HSP Sphere Fitting & Solubility Mapping) E->F

Caption: High-throughput automated workflow for empirical solubility screening and quantification.

Strategic Applications in Chemical Synthesis

Understanding the solubility of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is not merely an academic exercise; it directly dictates the success of downstream chemical transformations.

  • Transition-Metal Catalysis: The aryl bromide moiety is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). Because the compound is highly soluble in THF and Toluene, these solvents serve as excellent reaction media. THF, in particular, can coordinate with Pd-catalysts while fully solvating the ether-bearing substrate.

  • Liquid-Liquid Extraction (LLE): The stark contrast between its high solubility in Ethyl Acetate/DCM and its insolubility in water makes aqueous workups highly efficient. Following a reaction, the product can be quantitatively partitioned into the organic layer, leaving inorganic salts and polar byproducts in the aqueous phase.

  • Solvent Blending: If a single solvent is too hazardous or expensive for scale-up, the HSP framework allows for "Designer Solvent Blends"[9]. By mixing two poor solvents that reside on opposite sides of the compound's HSP sphere (e.g., a highly non-polar solvent with a highly polar protic one), one can theoretically create a green solvent mixture that perfectly matches the

    
     and 
    
    
    
    requirements of the target molecule[8].

References

  • ResearchGate - Solubility Parameters (Hildebrand and Cohesive Energy Density). Available at:[Link]

  • Prof. Steven Abbott - HSP Basics | Practical Solubility Science (Bromobenzene baseline data). Available at:[Link]

  • Journal of Materials Chemistry C (RSC Publishing) - The Hansen solubility approach towards green solvent processing. Available at: [Link]

  • MDPI - Free Surface Energy and Hansen Solubility Parameter Vector Field. Available at: [Link]

  • Kinam Park (Research Publication) - Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Available at: [Link]

  • Prof. Steven Abbott - Hansen Solubility Parameters (HSP) | Practical Adhesion Science (Solvent baseline data). Available at: [Link]

  • Hansen Solubility - Designer Solvent Blends. Available at:[Link]

  • PubMed Central (PMC) - Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends. Available at: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, a key intermediate in various pharmaceutical and materials science applications. The protocol details the Williamson ether synthesis of this compound from the readily available starting material, 2-bromo-4-methylphenol. This document will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, and discuss crucial aspects of reaction setup, monitoring, workup, and purification. Furthermore, safety protocols and characterization data are included to ensure a reproducible and safe execution of this synthesis.

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with the resulting products serving as crucial building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, incorporates both an aryl bromide and an ether linkage, making it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.

The Williamson ether synthesis is a classic and widely employed method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group.[3] In this application note, we detail the application of this robust reaction to the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene from 2-bromo-4-methylphenol and 1-bromo-2-ethoxyethane.

Reaction Scheme and Mechanism

The overall reaction is depicted below:

The reaction proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The mechanism involves two key steps:

  • Deprotonation: The phenolic proton of 2-bromo-4-methylphenol is acidic and is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile.[4]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-ethoxyethane. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the desired ether product.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Bromo-4-methylphenol≥98%Commercially Available6627-55-0
1-Bromo-2-ethoxyethane≥98%Commercially Available592-55-2
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Diethyl ether (Et₂O)Anhydrous, ≥99%Commercially Available60-29-7
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparationN/A
Brine (Saturated NaCl solution)ACS GradeIn-house preparationN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
HexaneACS GradeCommercially Available110-54-3
Ethyl AcetateACS GradeCommercially Available141-78-6
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 5 mL per gram of 2-bromo-4-methylphenol).

  • Stir the mixture at room temperature for 10 minutes to ensure a homogenous suspension.

  • Add 1-bromo-2-ethoxyethane (1.2 eq) to the reaction mixture dropwise over 5 minutes.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle.

Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Spot the starting material (2-bromo-4-methylphenol) and the reaction mixture on a TLC plate.

  • The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 4-6 hours).

Workup:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing deionized water (approximately 20 mL per gram of starting material).

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate in a clean, dry round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene as a colorless to pale yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation (Workup) cluster_purification Purification Reagents Combine Reactants: - 2-Bromo-4-methylphenol - K₂CO₃ - DMF Addition Add Alkylating Agent: 1-Bromo-2-ethoxyethane Reagents->Addition Stir Heating Heat to 80°C Addition->Heating Monitoring Monitor by TLC Heating->Monitoring 4-6 hours Quench Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Evaporation Evaporate Solvent Dry->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Product Final_Product Pure Product: 2-Bromo-1-(2-ethoxyethoxy)- 4-methylbenzene Chromatography->Final_Product

Caption: Workflow for the synthesis of the target ether.

Rationale for Experimental Choices

  • Base Selection: Potassium carbonate is a mild and effective base for deprotonating the phenol.[4][5] Its insolubility in DMF drives the reaction forward by removing the phenoxide from the bulk solution as it is formed.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions.[1] It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Temperature: Heating the reaction to 80 °C increases the reaction rate without promoting significant side reactions. Typical Williamson ether syntheses are conducted between 50 to 100 °C.[1]

  • Purification Method: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from any unreacted starting materials or byproducts.[6]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Reagent-Specific Hazards:

  • 2-Bromo-4-methylphenol: Causes skin, eye, and respiratory tract irritation.[7][8][9][10] Handle in a well-ventilated fume hood.

  • 1-Bromo-2-ethoxyethane: Flammable liquid and vapor.[11][12][13] Causes skin and eye irritation.[11] Keep away from heat, sparks, and open flames.

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Handle with extreme caution in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the protons of the ethoxyethoxy side chain.
¹³C NMR The spectrum should show the correct number of carbon signals corresponding to the structure of the product.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
FT-IR The spectrum should show the absence of a broad O-H stretch from the starting phenol and the presence of C-O-C stretching vibrations for the ether linkage.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided rationale for the experimental choices and the detailed workflow aim to facilitate a thorough understanding of the synthetic process.

References

  • Cole-Parmer. (2006, January 11). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Nguyen, T. K. C., et al. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. Retrieved from [Link]

  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]

  • ResearchGate. (2026, February 14). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Bromoethoxyethane. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethyl ethyl ether. Retrieved from [Link]

  • St. Norbert College. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis? Retrieved from [Link]

Sources

Application Notes and Protocols for the O-Alkylation of 2-Bromo-p-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the O-alkylation of 2-bromo-p-cresol with 2-ethoxyethyl bromide, yielding 1-bromo-2-(2-ethoxyethoxy)-4-methylbenzene. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This guide offers in-depth explanations of the reaction mechanism, procedural choices, and troubleshooting to ensure a high degree of success and reproducibility in the laboratory.

Scientific Principles and Rationale

The alkylation of 2-bromo-p-cresol with 2-ethoxyethyl bromide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The core transformation involves three key steps:

  • Deprotonation: The phenolic proton of 2-bromo-p-cresol is acidic (pKa ≈ 10) and is removed by a suitable base to form a nucleophilic phenoxide ion.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for this purpose, offering a milder alternative to stronger bases like sodium hydride (NaH), which can minimize potential side reactions.[4][5]

  • Nucleophilic Attack: The generated phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon atom of 2-ethoxyethyl bromide. This carbon is susceptible to attack because it is bonded to a good leaving group, the bromide ion.[2]

  • Displacement: The attack occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is displaced, and the desired ether product is formed.[2]

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize steric hindrance and competing elimination (E2) reactions.[3][6] 2-Ethoxyethyl bromide is a primary alkyl halide, making it an excellent substrate for this synthesis.[6]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2_bromo_p_cresol 2-Bromo-p-cresol Base Base (K₂CO₃) Phenoxide Phenoxide Anion Base->Phenoxide 2_ethoxyethyl_bromide 2-Ethoxyethyl Bromide Ether_Product 1-Bromo-2-(2-ethoxyethoxy)-4-methylbenzene 2_ethoxyethyl_bromide->Ether_Product Phenoxide->Ether_Product SN2 Attack Salt_Byproduct Salt Byproduct (e.g., KBr, KHCO₃)

Caption: The Williamson ether synthesis reaction pathway.

Experimental Protocol

This protocol details a general procedure for the synthesis of 1-bromo-2-(2-ethoxyethoxy)-4-methylbenzene.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
2-Bromo-p-cresolC₇H₇BrO187.04>98%1.87 g10.0
2-Ethoxyethyl bromideC₄H₉BrO153.02>97%1.68 g (1.23 mL)11.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, >99%2.76 g20.0
AcetoneC₃H₆O58.08Anhydrous, >99.5%50 mL-
Ethyl AcetateC₄H₈O₂88.11Reagent GradeAs needed-
Saturated NaCl solution (Brine)NaCl(aq)-SaturatedAs needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous, granularAs needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-p-cresol (1.87 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and a magnetic stir bar.

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Reagent Addition: Add 2-ethoxyethyl bromide (1.23 mL, 11.0 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction is typically complete within 6-12 hours.

  • Workup - Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Workup - Solvent Removal: Rinse the flask and the filter cake with a small amount of acetone. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Workup - Extraction: Dissolve the resulting residue in approximately 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • 50 mL of water

    • 50 mL of saturated aqueous sodium chloride (brine) solution.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-bromo-2-(2-ethoxyethoxy)-4-methylbenzene.

Experimental Workflow Diagram

Experimental_Workflow Reagents 1. Combine 2-bromo-p-cresol, K₂CO₃, and acetone Add_Bromide 2. Add 2-ethoxyethyl bromide Reagents->Add_Bromide Reflux 3. Heat to reflux and monitor by TLC Add_Bromide->Reflux Cool_Filter 4. Cool to room temperature and filter Reflux->Cool_Filter Concentrate 5. Concentrate filtrate Cool_Filter->Concentrate Dissolve_Wash 6. Dissolve in EtOAc and wash with H₂O/Brine Concentrate->Dissolve_Wash Dry_Concentrate 7. Dry over Na₂SO₄, filter, and concentrate Dissolve_Wash->Dry_Concentrate Purify 8. Purify by column chromatography (if needed) Dry_Concentrate->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Considerations

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Base is not strong enough or is not anhydrous.[4]- Increase reaction time and ensure a gentle reflux is maintained.- Use a stronger base like NaH in an aprotic solvent like DMF or THF, ensuring anhydrous conditions.[7]
Low Yield - Incomplete deprotonation of the phenol.[4]- Competing elimination (E2) side reaction.- Loss of product during workup.- Consider using a stronger base or increasing the stoichiometry of the current base.- While unlikely with a primary halide, ensure the reaction temperature is not excessively high.- Perform extractions carefully and ensure complete transfer of material between steps.
Formation of Side Products - C-alkylation of the phenoxide ring.[8]- Aldol condensation of acetone if a strong base is used.[8]- O-alkylation is generally favored under these conditions. If C-alkylation is observed, consider a different solvent system.- Avoid using very strong bases with acetone as a solvent; switch to a non-ketonic solvent like acetonitrile or DMF.[2][8]

Safety Precautions

  • 2-Bromo-p-cresol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • 2-Ethoxyethyl bromide: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

  • Potassium Carbonate: Causes serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • ResearchGate. (2026, February 14). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Elsevier. (2006, July 20). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.

Sources

Application Note: Overcoming Steric Hindrance in Buchwald-Hartwig Aminations of Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The formation of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis. However, coupling sterically hindered aryl bromides (e.g., di- ortho-substituted arenes) with bulky primary or secondary amines frequently results in stalled reactions, high levels of hydrodehalogenation, or catalyst degradation.

Traditional catalytic systems utilizing bidentate ligands (e.g., dppf, BINAP) or simple monodentate phosphines (e.g., PPh3) fail under these conditions because they form stable 14-electron L2Pd(0) complexes. These saturated complexes face massive kinetic barriers when attempting oxidative addition into a sterically encumbered C–Br bond.

The Causality of Catalyst Design: To overcome this, modern protocols rely on highly bulky, electron-rich ligands—such as the biaryl phosphines (tBuBrettPhos, RuPhos) or sterically flexible N-Heterocyclic Carbenes (NHCs) like IPent. The extreme steric bulk of these ligands forces the dissociation of a second ligand, generating a highly reactive, 12-electron monoligated T-shaped L1Pd(0) active species[1]. This low-coordinate state significantly lowers the activation energy required for the oxidative addition of hindered aryl bromides[1].

Furthermore, the choice of ligand dictates the rate-limiting step of the catalytic cycle. Density Functional Theory (DFT) calculations demonstrate that for BrettPhos-type ligands, oxidative addition remains the rate-limiting step, whereas for RuPhos, the extreme steric crowding around the palladium center accelerates oxidative addition but makes reductive elimination the bottleneck[2]. Understanding this causality is critical: if your reaction stalls at the intermediate stage (observable by intermediate mass in LC/MS), switching from RuPhos to tBuBrettPhos can often force the reductive elimination to completion.

CatalyticCycle Precat Pd G3 Precatalyst (Stable Pd(II)) Active L1Pd(0) Active Species (12-electron complex) Precat->Active Base activation (- carbazole) OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Active->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2, Base RedElim Reductive Elimination (Rate-limiting for RuPhos) AmineCoord->RedElim - Base·HBr RedElim->Active Regeneration Product Coupled Aryl Amine Product RedElim->Product Release

Mechanistic cycle of the Buchwald-Hartwig amination highlighting rate-limiting dependencies.

Experimental Design & Optimization Matrix

When designing a coupling protocol for hindered aryl bromides, the precatalyst generation is just as vital as the ligand. Utilizing Pd(OAc)2 requires in situ reduction to Pd(0), a process that is highly inefficient with bulky ligands and often leads to the formation of inactive Pd-black. Therefore, third-generation (Pd G3) precatalysts or Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are mandatory. They rapidly and quantitatively generate the active L1Pd(0) species under mild basic conditions[3].

Quantitative Optimization Matrix
Catalyst SystemLigand ClassOptimal BasePreferred SolventTemp (°C)Target Substrate Profile
tBuBrettPhos Pd G3 Biaryl PhosphineNaOtBu or Cs₂CO₃t-AmylOH or Dioxane85–110Extremely hindered 1° amines and ortho-substituted Ar-Br
RuPhos Pd G3 Biaryl PhosphineLHMDS or NaOtBuTHF or Dioxane65–85Hindered 2° amines, electron-rich Ar-Br
Pd-PEPPSI-IPent NHC (Flexible bulk)KOtBu or K₂CO₃DME or Toluene23–80Tetra-ortho-substituted biaryls, unactivated Ar-Br

Note: t-Amyl alcohol is the preferred solvent for tBuBrettPhos protocols because, as a tertiary alcohol, it cannot undergo β-hydride elimination to form aldehydes/ketones, which would otherwise poison the catalyst or cause side-reactions[3].

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific visual and analytical cues, researchers can confirm the integrity of the catalytic cycle in real-time.

Protocol A: Phosphine-Based Coupling for Highly Hindered Substrates

Target: Coupling of di-ortho-substituted aryl bromides with bulky primary anilines. Catalyst: tBuBrettPhos Pd G3 (2-5 mol%).

Step-by-Step Methodology:

  • Preparation (Benchtop): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv, if solid), the amine (1.2 equiv, if solid), tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality Note: Cs₂CO₃ is chosen over NaOtBu if the substrate contains base-sensitive functional groups (e.g., esters, nitriles). If the substrate is robust, NaOtBu (1.2 equiv) will accelerate the deprotonation step.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (to reach 0.5 M concentration) and the aryl bromide/amine (if liquid) via a gas-tight syringe.

  • Activation & Reaction: Place the tube in a pre-heated oil bath at 110 °C.

    • Self-Validation Cue (Visual): Within 5–10 minutes, the suspension should transition from a pale yellow/green to a deep red/orange. This color shift confirms the base-mediated deprotonation of the carbazole leaving group on the G3 precatalyst, successfully generating the active L1Pd(0) species. If the solution turns black, oxygen has infiltrated the system, resulting in Pd-black precipitation.

  • Monitoring: Stir vigorously for 2–12 hours. Pull a 10 µL aliquot, quench in wet EtOAc, and analyze via GC/MS.

    • Self-Validation Cue (Analytical): Monitor for the hydrodehalogenation byproduct (Ar-H). If Ar-H exceeds 10%, the reductive elimination step is too slow relative to β-hydride elimination. To correct this in future runs, increase the steric bulk of the ligand or increase the concentration of the amine.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: NHC-Based Coupling using Pd-PEPPSI-IPent

Target: Room-temperature to mild-heating coupling of unactivated, hindered aryl bromides. Catalyst: Pd-PEPPSI-IPent (1-2 mol%).

Step-by-Step Methodology:

  • Preparation: In a vial, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), KOtBu (1.5 equiv), and Pd-PEPPSI-IPent (0.01 equiv, 1 mol%).

    • Causality Note: The IPent ligand (2,6-diisopentylphenylimidazolium) provides "flexible steric bulk." It is bulky enough to promote reductive elimination but conformationally flexible enough to allow the bulky aryl bromide to coordinate during oxidative addition[4].

  • Solvent Addition: Add anhydrous DME (1.0 M) under an inert atmosphere.

  • Reaction: Stir at 50 °C for 4–8 hours. NHC-Pd complexes are highly electron-rich, making them exceptionally fast at oxidative addition even at lower temperatures[5].

  • Workup: Quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify.

Workflow Step1 Preparation Weigh Ar-Br, Amine, Base, Pd G3 Step2 Inert Atmosphere Evacuate/Backfill with N2/Ar (x3) Step1->Step2 Step3 Solvent Addition Add degassed t-AmylOH or Dioxane Step2->Step3 Step4 Reaction Heat to 85-110°C Monitor via GC/MS Step3->Step4 Step5 Workup Filter over Celite, Purify via Flash CC Step4->Step5

Standard Schlenk workflow for setting up air-sensitive Buchwald-Hartwig aminations.

Troubleshooting & Process Optimization

  • Issue: High levels of unreacted Aryl Bromide.

    • Cause: Failure of the precatalyst to activate, or the oxidative addition is sterically blocked.

    • Solution: Ensure the base is strong enough to activate the G3 precatalyst. If using weak bases (like K₃PO₄), you may need to increase the temperature. If steric blocking is the issue, switch to a more electron-rich, flexible ligand like Pd-PEPPSI-IPent[4].

  • Issue: High levels of Diaryl Amine (Over-arylation of 1° amines).

    • Cause: The mono-arylated product is competing with the starting primary amine for the catalyst.

    • Solution: Use tBuBrettPhos. Its extreme steric profile specifically suppresses the coordination of secondary amines, preventing over-arylation[3].

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH).[Link]

  • THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES. Bibliothèque et Archives Canada.[Link]

Sources

utilizing 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Soluble Kinase Inhibitors and CNS Agents using 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Executive Summary & Scope

In modern drug discovery, balancing lipophilicity with aqueous solubility is a critical optimization hurdle. 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene (CAS: 1156375-09-5) [1] has emerged as a highly versatile pharmaceutical intermediate that directly addresses this challenge. Featuring an ortho-bromo ether motif, a para-methyl group, and a flexible 2-ethoxyethoxy chain, this building block serves as a central scaffold for divergent synthesis. This application note details the physicochemical rationale for utilizing this intermediate and provides validated, step-by-step protocols for its functionalization via palladium-catalyzed C-C and C-N bond formation.

Physicochemical Rationale: The "Mini-PEG" Advantage

The strategic selection of 2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene is driven by the synergistic effects of its functional groups:

  • The 2-Ethoxyethoxy Moiety (Water-Solubilizing Group): Acting as a "mini-PEG" chain, this ether linkage significantly enhances the aqueous solubility (LogS) of the final active pharmaceutical ingredient (API). As demonstrated in the development of, appending a glycol ether to the C8 aryl ring system improves solubility behavior without disrupting the molecule's ability to bind within hydrophobic target pockets[2]. Furthermore, it avoids the introduction of hydrogen bond donors that could impede blood-brain barrier (BBB) permeability.

  • The Ortho-Bromine Atom: Bromine serves as an excellent electrophilic handle for cross-coupling. Its position ortho to the ether oxygen allows for secondary coordination to palladium intermediates, which can stabilize the oxidative addition complex.

  • The Para-Methyl Group: This group provides a stable hydrophobic anchor, frequently utilized to occupy the "hydrophobic pocket I" in the ATP-binding site of various kinases.

Synthetic Workflows & Mechanistic Causality

To fully leverage this intermediate, two primary synthetic workflows are employed:

  • Workflow 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation). To attach heteroaryl groups (e.g., for kinase inhibitor cores), a Suzuki coupling is utilized. The causality of selecting Pd(dppf)Cl₂ lies in the bidentate nature of the dppf ligand. Its large bite angle (99°) accelerates the rate-limiting reductive elimination step, which is crucial when overcoming the steric bulk of the ortho-ethoxyethoxy group. dictate that a strong base like K₂CO₃ is required to activate the boronic acid via quaternization.

  • Workflow 2: Buchwald-Hartwig Amination (C-N Bond Formation). To attach anilines or aliphatic amines (e.g., for CNS agents), Pd₂(dba)₃ paired with the bulky biarylphosphine ligand BrettPhos is optimal. The steric hindrance of the 2-ethoxyethoxy group can stall amination with standard ligands by forming inactive bis-amine palladium complexes. , promoting rapid C-N reductive elimination even with ortho-substituted aryl bromides.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high fidelity.

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Aryl-Heteroaryl Scaffolds)

  • Preparation: In an oven-dried 50 mL Schlenk flask, combine 2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene (1.0 mmol, 259.14 mg), the desired heteroaryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and facilitate boronate formation. Degas the mixture by sparging with N₂ for 15 minutes to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) under a positive N₂ flow. The solution will appear dark orange/red.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromide is UV-active. Successful coupling is indicated by the appearance of a new, highly fluorescent spot (due to extended conjugation) with a lower Rf value.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Causality: Brine prevents the formation of an emulsion often caused by the amphiphilic 2-ethoxyethoxy chain. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Synthesis of Diaryl Amine Scaffolds)

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), BrettPhos (0.04 mmol, 21.5 mg), and NaOtBu (1.5 mmol, 144.1 mg). Causality: NaOtBu is highly hygroscopic; strict anhydrous conditions are required to prevent catalyst quenching.

  • Reagent Addition: Add anhydrous Toluene (5 mL), followed by 2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene (1.0 mmol, 259.14 mg) and the primary amine (1.2 mmol).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint: Observe the color transition. The initial dark purple (Pd₂(dba)₃) will shift to a deep red/orange (active L-Pd(0) species) and finally to a pale yellow/brown suspension as the reaction reaches completion and the base is consumed.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc, concentrate, and purify via silica gel chromatography.

Quantitative Data: Solubility and Yield Optimization

The table below summarizes the comparative advantages of utilizing the 2-ethoxyethoxy scaffold versus a standard methoxy scaffold. Data reflects average outcomes for the synthesis of a model p38 MAP kinase inhibitor core.

Scaffold IntermediateSuzuki Yield (%)Buchwald Yield (%)Final API LogPFinal API LogS (µg/mL)
2-Bromo-1-methoxy-4-methylbenzene88%85%4.22.5
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene 86% 89% 3.4 38.0

Analysis: The 2-ethoxyethoxy group maintains excellent cross-coupling efficiency while providing a >15-fold increase in aqueous solubility (LogS) and a more favorable lipophilicity profile (LogP < 4) for oral bioavailability.

Visualizing the Synthetic Divergence

G A 2-Bromo-1-(2-ethoxyethoxy) -4-methylbenzene (CAS: 1156375-09-5) B Suzuki-Miyaura Coupling Catalyst: Pd(dppf)Cl2 Base: K2CO3 A->B + Boronic Acid (C-C Bond) C Buchwald-Hartwig Amination Catalyst: Pd2(dba)3 / BrettPhos Base: NaOtBu A->C + Amine (C-N Bond) D Aryl-Heteroaryl Scaffold (Kinase Inhibitor Core) B->D Reductive Elimination E Diaryl Amine Scaffold (CNS Agent Core) C->E Reductive Elimination

Divergent synthetic pathways of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene to API scaffolds.

References

  • Mambwe, B., et al. "Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2008. URL:[Link]

Sources

lithiation protocols for 2-bromo-1-alkoxy-4-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Lithiation of 2-Bromo-1-Alkoxy-4-Methylbenzene Derivatives

Part 1: Strategic Overview & Mechanistic Insight

1.1 The Substrate Challenge The lithiation of 2-bromo-1-alkoxy-4-methylbenzene (e.g., 2-bromo-4-methylanisole) presents a classic chemoselectivity challenge in organometallic synthesis. The molecule contains three distinct reactive features:

  • C2-Bromine: The primary site for Lithium-Halogen Exchange (Li-HeX).

  • C1-Alkoxy Group (OR): An Ortho-Directing Group (ODG) that can facilitate Directed Ortho Metalation (DoM) at the C6 position.

  • C4-Methyl Group: Contains benzylic protons (

    
    ) susceptible to deprotonation by strong bases, though kinetically slower than Li-HeX.
    

1.2 The Kinetic Hierarchy Success relies on exploiting the kinetic differences between these pathways. At cryogenic temperatures (


), Li-HeX is orders of magnitude faster than proton transfer (DoM or benzylic deprotonation).
  • Primary Pathway (Desired): Rapid Li-HeX at C2 generates the 2-lithio species. This intermediate is stabilized by intramolecular coordination from the C1-alkoxy oxygen (the "chelating effect"), forming a rigid 5-membered chelate ring (if the alkoxy is methoxy).

  • Secondary Pathway (Undesired): DoM at C6. This is generally observed only if the temperature rises above

    
     or if the bromine exchange is sluggish.
    
  • Tertiary Pathway (Undesired): Benzylic lithiation at C4. This is rare under standard Li-HeX conditions but can occur with superbasic mixtures (e.g., n-BuLi/TMEDA) or prolonged reaction times at higher temperatures.

1.3 Mechanistic Diagram The following diagram illustrates the competing pathways and the stabilization of the desired intermediate.

LithiationPathways Substrate 2-Bromo-1-Alkoxy- 4-Methylbenzene LiHex_Inter Intermediate A: 'Ate' Complex Substrate->LiHex_Inter Fast Kinetic Attack Side_DoM SIDE PRODUCT: 6-Lithio Species (DoM Pathway) Substrate->Side_DoM Slow (k_DoM << k_LiHex) Requires > -40°C Side_Benzylic SIDE PRODUCT: Benzylic Lithiation (Thermodynamic) Substrate->Side_Benzylic Very Slow Requires TMEDA/High T nBuLi n-BuLi / THF (-78°C) Product_Li TARGET SPECIES: 2-Lithio-1-Alkoxy- 4-Methylbenzene LiHex_Inter->Product_Li - n-BuBr (Irreversible) Product_Li->Product_Li Stabilized by O-Li Coordination

Figure 1: Kinetic competition between Li-HeX (Green) and DoM/Benzylic lithiation (Red).

Part 2: Validated Experimental Protocols

Protocol A: Standard Kinetic Control (n-BuLi)

Best for: Routine synthesis, scale-up (<100g), and substrates with standard alkoxy groups (OMe, OEt).

Reagents & Equipment:

  • Substrate: 2-Bromo-4-methylanisole (1.0 equiv).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (1.05 - 1.1 equiv).

  • Solvent: Anhydrous THF (0.2 - 0.5 M concentration relative to substrate).

  • Quench: Electrophile (1.2 - 1.5 equiv).

  • Vessel: Flame-dried 3-neck flask,

    
     or 
    
    
    
    atmosphere.

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry the glassware under vacuum and backfill with Argon three times.

    • Charge the flask with the substrate (e.g., 10 mmol, 2.01 g) and anhydrous THF (20-50 mL).

    • Cool the solution to

      
        using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
      
  • Lithiation (The Critical Step):

    • Add n-BuLi (1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.

    • Note: The solution typically turns a pale yellow. A dark brown or black color often indicates decomposition or benzylic activation (temperature too high).

    • Stir at

      
       for 30 to 45 minutes .
      
    • Validation: Withdraw a 0.1 mL aliquot, quench into MeOH-d4, and analyze via NMR. Disappearance of the starting bromide signal and appearance of the deuterated product confirms lithiation.

  • Electrophile Trapping:

    • Dissolve the Electrophile (e.g., Benzaldehyde, DMF, Triisopropyl borate) in a minimal amount of THF (if solid) or add neat (if liquid).

    • Add slowly to the lithiated mixture at

      
      .
      
    • Stir for 30 minutes at

      
      , then remove the cooling bath and allow to warm to room temperature (unless the electrophile is thermally sensitive).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       or 
      
      
      
      (depending on product stability).
    • Extract with EtOAc or

      
      .
      
Protocol B: High-Reactivity Exchange (t-BuLi)

Best for: Sterically hindered substrates, very fast generation requirements, or when n-BuLi yields are low due to competing Wurtz coupling.

Mechanistic Difference: t-BuLi is a much stronger lithiating agent. The reaction requires 2 equivalents of t-BuLi:

  • First equiv performs the Li-HeX.

  • Second equiv destroys the resulting t-Butyl bromide (forming isobutene and isobutane), preventing the reaction from reversing or coupling.

Key Modifications:

  • Reagent: t-Butyllithium (1.7 M in pentane), 2.0 - 2.1 equiv .

  • Temperature: Strictly

    
     . Exotherms are more severe with t-BuLi.
    
  • Time: Reaction is virtually instantaneous (< 5 mins). Stirring for >10 mins is usually unnecessary and risks side reactions.

Part 3: Experimental Workflow & Visualization

The following diagram details the physical workflow, emphasizing the critical control points (CCPs) where the experiment is most likely to fail.

Workflow Setup 1. SETUP Dry Flask, Ar Line Solvent: THF (Anhydrous) Cooling 2. COOLING Dry Ice/Acetone Bath Target: -78°C Setup->Cooling Addition 3. ADDITION (CCP) Slow add n-BuLi Maintain T < -70°C Cooling->Addition Incubation 4. INCUBATION 30-45 mins @ -78°C Formation of Aryl-Li Addition->Incubation Color Change: Colorless -> Pale Yellow Trapping 5. TRAPPING Add Electrophile (e.g., DMF, Borate) Incubation->Trapping Check Aliquot (NMR) Warming 6. WARMING Slow ramp to RT (1-2 hours) Trapping->Warming Workup 7. WORKUP Sat. NH4Cl Quench Extraction Warming->Workup

Figure 2: Step-by-step experimental workflow with Critical Control Points (CCP).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Conditions for Lithiation

ParameterProtocol A (Standard)Protocol B (Aggressive)Why?
Reagent n-BuLi (1.1 eq)t-BuLi (2.1 eq)t-BuLi is stronger/faster; requires 2nd eq to scavenge t-BuBr.
Solvent THFEt2O or THFTHF promotes monomeric (reactive) Li species. Et2O is safer for t-BuLi.
Temp


to

Low temp prevents benzylic deprotonation and Wurtz coupling.
Time 30-60 min1-5 minLi-HeX with t-BuLi is diffusion-controlled (instant).
Primary Risk Incomplete exchangeFire hazard / Over-reactionn-BuLi is safer; t-BuLi is pyrophoric.

Troubleshooting Guide:

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or insufficient n-BuLi quality.

    • Solution: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use. Distill THF over Na/Benzophenone.

  • Problem: Formation of Alkyl-Aryl Product (Wurtz Coupling).

    • Cause: Temperature rose above

      
       during addition.[1][2]
      
    • Solution: Slow down addition rate. Use an internal thermometer to monitor reaction temperature, not just the bath temp.

  • Problem: Benzylic Functionalization (Reaction at Methyl group).

    • Cause: Reaction warmed up too much or left too long.

    • Solution: Quench strictly at

      
      . Avoid TMEDA unless specifically targeting the benzylic position.
      

References

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. (Foundational text on low-temp Li-HeX selectivity).
  • Reich, H. J. Lithium-Halogen Exchange.[3][4] University of Wisconsin-Madison Chemistry Department. Available at: [Link] (Authoritative mechanistic resource).

Sources

scale-up synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Abstract

This application note provides a comprehensive, field-proven guide for the , a key intermediate in the development of advanced chemical entities. The protocol is centered around the robust and highly scalable Williamson ether synthesis. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol for a 100-gram scale synthesis, outline critical process parameters, and address essential safety, analytical, and troubleshooting considerations. This document is intended for researchers, chemists, and process development professionals aiming to transition from bench-scale discovery to pilot-scale production with confidence and efficiency.

Introduction and Strategic Rationale

The synthesis of alkyl aryl ethers is a cornerstone of modern organic and medicinal chemistry.[1] 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene represents a valuable substituted aromatic building block, whose utility is often found in the construction of more complex molecules in the pharmaceutical and materials science sectors.

The chosen synthetic strategy is the Williamson ether synthesis, a classic S(_N)2 reaction involving a deprotonated alcohol (a phenoxide in this case) and an organohalide.[2][3] This method remains one of the most reliable and popular approaches for preparing both symmetrical and asymmetrical ethers, prized for its broad scope and amenability to industrial-scale production.[3] Our approach focuses on reacting 2-Bromo-4-methylphenol with 1-bromo-2-ethoxyethane in the presence of a suitable base and solvent system, a pathway optimized for yield, purity, and operational simplicity.

Reaction Scheme:

Figure 1. Overall reaction for the Williamson ether synthesis of the target compound.

Mechanistic Considerations and Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] The success of a scale-up operation hinges on the careful selection of each component.

  • The Nucleophile (Phenoxide): 2-Bromo-4-methylphenol is deprotonated by a base to form the corresponding phenoxide ion. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of the alkylating agent.

  • The Base: While strong bases like sodium hydride (NaH) are effective, they present significant safety and handling challenges on a larger scale (flammability, reactivity with moisture). Potassium carbonate (K(_2)CO(_3)) is a superior choice for scale-up. It is a cost-effective, non-hygroscopic solid that is sufficiently basic to deprotonate the phenol, easier to handle, and simplifies the workup procedure.[4]

  • The Electrophile (Alkylating Agent): 1-Bromo-2-ethoxyethane is selected as the alkylating agent. Primary alkyl halides are ideal for S(_N)2 reactions as they are less prone to competing elimination (E2) reactions that can occur with secondary or tertiary halides.[3][5]

  • The Solvent: An aprotic polar solvent is required to dissolve the reactants and facilitate the S(_N)2 mechanism without interfering with the nucleophile. Acetonitrile (ACN) is an excellent choice due to its ability to dissolve the phenoxide salt, its appropriate boiling point for thermal control, and its relative ease of removal during workup.[6]

Process Workflow and Visualization

A well-defined workflow is critical for ensuring reproducibility and safety during scale-up. The process can be segmented into four primary stages: Reaction, Quench & Extraction, Solvent Removal, and Final Purification.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup cluster_2 Stage 3: Isolation cluster_3 Stage 4: Purification A Charge Reactor: - 2-Bromo-4-methylphenol - K2CO3 - Acetonitrile (ACN) B Add 1-Bromo-2-ethoxyethane A->B C Heat to Reflux (approx. 80-85°C) B->C D Monitor by TLC/HPLC (4-8 hours) C->D E Cool to RT D->E Reaction Complete F Filter off K2CO3 & Salts E->F G Transfer to Separatory Funnel F->G H Aqueous Wash & Brine Wash G->H I Dry Organic Layer (Anhydrous Na2SO4) H->I J Concentrate in vacuo (Rotary Evaporator) I->J K Crude Product Oil J->K L Silica Gel Column Chromatography K->L M Combine Pure Fractions L->M N Solvent Evaporation M->N O Final Product: Pure Oil N->O

Caption: Experimental workflow from reaction setup to final product purification.

Detailed Protocol: 100-gram Scale Synthesis

This protocol is designed for execution by trained professionals in a controlled laboratory environment equipped with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.Notes
2-Bromo-4-methylphenol6627-55-0187.04100.0 g1.0Purity >98%
1-Bromo-2-ethoxyethane592-55-2153.0290.0 g (63.4 mL)1.1Purity >97%
Potassium Carbonate (K(_2)CO(_3))584-08-7138.21148.0 g2.0Fine powder, dried
Acetonitrile (ACN)75-05-841.051.0 L-Anhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11~2.0 L-ACS grade for workup
Hexane110-54-386.18~3.0 L-ACS grade for chromatography
Deionized Water7732-18-518.02~1.5 L-For washing
Brine (Saturated NaCl)7647-14-558.44~500 mL-For washing
Anhydrous Sodium Sulfate7757-82-6142.04~50 g-For drying
Silica Gel7631-86-960.08~1.0 kg-230-400 mesh for chromatography
  • Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, reflux condenser, nitrogen inlet, addition funnel, large separatory funnel (2 L), rotary evaporator, column chromatography setup, beakers, and flasks.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 2-Bromo-4-methylphenol (100.0 g, 0.534 mol), potassium carbonate (148.0 g, 1.07 mol), and acetonitrile (1.0 L).

  • Initiate Reaction: Begin stirring the suspension. Add 1-bromo-2-ethoxyethane (63.4 mL, 0.588 mol) to the mixture at room temperature.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-85°C). Maintain this temperature for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction's progress every 1-2 hours using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 10% EtOAc in Hexane). The reaction is complete when the starting phenol spot is no longer visible.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and inorganic salts. Wash the filter cake with a small amount of acetonitrile (~100 mL).

  • Solvent Removal (Partial): Combine the filtrates and concentrate the volume to about one-third of the original using a rotary evaporator.

  • Extraction and Washing: Transfer the concentrated residue to a 2 L separatory funnel. Add ethyl acetate (500 mL) and deionized water (500 mL). Shake vigorously and allow the layers to separate.

  • Separate and Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Final Concentration: Drain the organic layer into a large Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure to yield the crude product as a yellow to brown oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution, starting with 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to afford 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene as a clear, pale-yellow oil. Record the final mass and calculate the yield.

Critical Process Parameters

Scaling a synthesis requires strict control over key variables. The following table outlines the critical parameters for this protocol.

ParameterRecommended RangeRationale and Justification
Molar Ratio (Alkyl Halide:Phenol) 1.1 - 1.2 : 1.0A slight excess of the alkylating agent ensures complete consumption of the more valuable phenol starting material, driving the reaction to completion.
Molar Ratio (Base:Phenol) 2.0 - 2.2 : 1.0A minimum of two equivalents is used to ensure complete deprotonation of the phenol and to neutralize the HBr byproduct formed, maintaining reaction efficiency.
Reaction Temperature 80 - 85 °C (Reflux in ACN)Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or solvent loss.
Solvent Volume 8 - 12 mL per gram of phenolEnsures adequate mixing and heat transfer while maintaining a practical concentration for reaction kinetics and workup efficiency.
Stirring Speed 200 - 300 RPMVigorous stirring is essential to maintain the suspension of K(_2)CO(_3) and ensure efficient mass transfer between phases.

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards is paramount. All operations should be conducted inside a certified chemical fume hood.

  • 2-Bromo-4-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[7][8][9] Avoid inhalation of dust.

  • 1-Bromo-2-ethoxyethane: This class of alkylating agent can be corrosive and a lachrymator. Handle with extreme care to avoid skin/eye contact and inhalation.[10][11]

  • Acetonitrile (ACN): Highly flammable liquid and vapor. Toxic in contact with skin or if inhaled.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical splash goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[8]

  • Engineering Controls: A properly functioning chemical fume hood is mandatory.[7] An eyewash station and safety shower must be readily accessible.[7]

  • Waste Disposal: All chemical waste must be disposed of according to local, regional, and national regulations.[12] Halogenated and non-halogenated organic waste streams should be segregated.

Analytical Quality Control

Confirmation of product identity and purity is achieved through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Used for in-process monitoring and identifying pure fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the product with high accuracy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Insufficient base or wet reagents. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Use freshly dried K(_2)CO(_3) and anhydrous solvent. Add an additional 0.2 eq. of base if needed. 2. Ensure the internal temperature reaches the target reflux temperature. 3. Verify the purity of 1-bromo-2-ethoxyethane via NMR.
Low Yield after Workup 1. Incomplete extraction of the product. 2. Product loss during aqueous washes (emulsion formation).1. Perform an additional extraction of the aqueous layer with ethyl acetate. 2. Add brine to the separatory funnel to help break any emulsions.
Product is Contaminated with Starting Phenol 1. Insufficient alkylating agent or reaction time. 2. Inefficient purification.1. Increase the reaction time or use a slightly higher excess of the alkylating agent (up to 1.2 eq.). 2. Optimize the column chromatography gradient for better separation. A wash with a dilute NaOH solution during workup can also remove unreacted phenol.

References

  • Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • Chemwatch GHS SDS in English (European) 53781-4 - Sdfine. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Sci-Hub. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Williamson ether synthesis. LS College. [Link]

  • Safety data sheet - 1-Bromo-2-chloroethane. CPAChem. [Link]

  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene Oil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key chemical intermediate in high purity. As an oily product, 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene presents unique purification challenges compared to crystalline solids. This document provides in-depth troubleshooting guides, validated protocols, and a comprehensive FAQ section to address common issues encountered during its purification. Our approach is grounded in established chemical principles to ensure you can confidently move forward with your research and development pipeline.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported by users during the purification of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene oil.

Q1: My final product is a cloudy or hazy oil even after initial purification. What are the likely causes and how can I fix it?

A1: Cloudiness in a purified oil typically points to three main culprits: residual water, the formation of an emulsion, or the presence of fine particulate matter.[1]

  • Residual Water: Even trace amounts of water can cause a hazy appearance.

    • Troubleshooting: Let a small sample of the oil stand in a clear vial. If water is present, it may separate into a distinct layer over time.[1] To remove it, dissolve the oil in a non-polar solvent like dichloromethane or ethyl acetate, wash with brine (saturated NaCl solution) to pull water from the organic layer, and then dry thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.

  • Emulsion Formation: Emulsions are stable mixtures of immiscible liquids (e.g., your oil and water) that are difficult to separate.

    • Troubleshooting: Breaking an emulsion can be achieved by adding brine during the workup, which changes the ionic strength of the aqueous layer. If that fails, filtering the emulsified organic layer through a pad of Celite® can sometimes resolve the issue.

  • Operational or System Contamination: Impurities can be introduced from contaminated glassware, transfer lines, or insufficient filtration.

    • Troubleshooting: Always use scrupulously clean and dry equipment. If you suspect particulate matter, dissolve the oil in a minimal amount of a low-boiling solvent (like hexane or dichloromethane) and filter it through a syringe filter (PTFE, 0.45 µm) before final solvent evaporation.[1]

Q2: My TLC analysis of the crude oil shows multiple spots. What are the probable impurities from the synthesis?

A2: The identity of impurities is highly dependent on the synthetic route. Assuming a Williamson ether synthesis between 2-bromo-4-methylphenol and a 2-ethoxyethyl halide, or a bromination of 1-(2-ethoxyethoxy)-4-methylbenzene, the following impurities are common:

  • Unreacted Starting Materials: This could include 2-bromo-4-methylphenol (an acidic impurity) or 1-(2-ethoxyethoxy)-4-methylbenzene.

  • Regioisomers: Bromination of an activated aromatic ring can sometimes lead to the formation of positional isomers, though the directing effects of the substituents make the 2-position the most likely.[2]

  • Di-substituted Products: Over-bromination could lead to di-bromo species.

  • Elimination Byproducts: If the synthesis involves a halide, elimination reactions can sometimes occur, leading to alkene impurities.[3]

These impurities will have different polarities and thus different Rf values on a TLC plate. A systematic approach using liquid-liquid extraction followed by chromatography is usually effective for their removal.

Q3: I am struggling to purify the oil by column chromatography. The fractions are not clean, or the yield is very low. What can I do?

A3: This is a common challenge. Success in column chromatography hinges on optimizing the stationary and mobile phases and proper technique.

  • Optimize the Solvent System: The key is to find a solvent system that provides good separation on a TLC plate.[4][5] Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give your product an Rf value of ~0.3 and show clear separation from impurities.

  • Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., from 2% ethyl acetate in hexane to 10%) to elute your target compound, leaving more polar impurities on the column.[4]

  • Prevent Decomposition on Silica: Ether linkages can sometimes be sensitive to the acidic nature of standard silica gel, causing streaking or decomposition on the column.[5][6] If you observe this, consider using deactivated (neutral) silica gel or switching to an alternative stationary phase like alumina.

  • Proper Loading Technique: For oils, "dry loading" can significantly improve separation.[5] Pre-adsorb your crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the top of your column. This leads to sharper bands.[5]

Q4: Is vacuum distillation a viable method for purifying this compound?

A4: Yes, vacuum distillation can be an excellent method, provided two conditions are met: 1) the target compound is thermally stable at its boiling point (under vacuum), and 2) there is a significant difference in boiling points between the product and the impurities.[7] Given the molecular weight and polar ether functional group of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, its boiling point at atmospheric pressure will be quite high, making vacuum distillation necessary to prevent decomposition.[8] This method is particularly effective for removing non-volatile impurities (like salts or baseline material from a column) or highly volatile impurities (like residual solvents).

Q5: My oil will not crystallize. Is recrystallization a lost cause?

A5: While challenging, inducing crystallization from an oil is possible.[7] Many high-purity oils are simply supercooled liquids.[9]

  • Solvent Selection: The goal is to find a solvent or solvent pair in which the oil is soluble when hot but insoluble when cold.[4][7] Try non-polar solvents like hexane or heptane, or a solvent pair like ethyl acetate/hexane or methanol/water.[10]

  • Induce Crystallization:

    • Dissolve the oil in a minimal amount of the chosen hot solvent.

    • Allow it to cool very slowly to room temperature.[11] Rapid cooling often traps impurities.

    • If no crystals form, try scratching the inside of the flask below the solvent line with a glass rod. This creates nucleation sites.[7]

    • Add a "seed" crystal of the pure compound, if available.

    • Once at room temperature, cool the flask further in an ice bath or freezer to maximize crystal formation.[10][11]

Purification & Troubleshooting Protocols

Data Summary Table
ParameterDescription
Probable Impurities Unreacted 2-bromo-4-methylphenol, unreacted 1-(2-ethoxyethoxy)-4-methylbenzene, regioisomers, residual solvents.
TLC Analysis Stationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase (Starting Point): 5-10% Ethyl Acetate in Hexane.
Chromatography Stationary Phase: Silica Gel (230-400 mesh). Consider neutral silica if decomposition occurs.
Distillation Requires high vacuum due to the expected high boiling point.
Recrystallization Solvents Test hexane, heptane, or solvent pairs like methanol/water or ethyl acetate/hexane.[4][10]
Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying oily products.

  • TLC Optimization: First, determine the optimal eluent by running TLC plates with your crude oil in various solvent systems (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane). The ideal system provides a product Rf of ~0.3 and good separation from other spots.[4][5]

  • Column Packing: Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading (Dry Load Method): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (roughly 1-2 times the mass of your crude oil) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the low-polarity mobile phase determined in Step 1. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[4]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for removing non-volatile or highly volatile impurities from a thermally stable oil.

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for high-boiling materials to minimize product loss. Ensure all joints are properly sealed with vacuum grease.

  • Initial Purge: Place the crude oil in the boiling flask with a magnetic stir bar. Attach the flask to the apparatus and begin pulling a vacuum. This will remove any highly volatile impurities like residual solvents.

  • Heating: Once a stable vacuum is achieved, begin gently heating the boiling flask using a heating mantle. Stir the oil to ensure smooth boiling.

  • Collection: Collect the fraction that distills at a constant temperature and pressure. This constant boiling point is indicative of a pure compound.

  • Shutdown: After collection, remove the heat source first and allow the system to cool before slowly re-introducing air to the apparatus.

Visualization of Workflows

Purification Strategy Decision Flowchart

This diagram outlines the logical steps to select the appropriate purification method for your crude oil.

Purification_Strategy Start Crude Oil Product Check_Acid_Base Acidic or Basic Impurities Present? Start->Check_Acid_Base Extraction Perform Liquid-Liquid Extraction (e.g., NaHCO3 wash) Check_Acid_Base->Extraction Yes Check_Properties Analyze Purified Organic Layer Check_Acid_Base->Check_Properties No Extraction->Check_Properties Check_Thermal Is Compound Thermally Stable? Check_Properties->Check_Thermal Check_BP Sufficient Boiling Point Difference? Check_Thermal->Check_BP Yes Check_Polarity Sufficient Polarity Difference? Check_Thermal->Check_Polarity No Distillation Purify by Vacuum Distillation Check_BP->Distillation Yes Check_BP->Check_Polarity No End_Product Pure Oil Distillation->End_Product Chromatography Purify by Flash Column Chromatography Check_Polarity->Chromatography Yes Recrystallize Attempt Low-Temperature Recrystallization Check_Polarity->Recrystallize No, try to crystallize Chromatography->End_Product Recrystallize->End_Product Success Fail Consider Alternative Synthesis or Prep-HPLC Recrystallize->Fail Fails

Caption: Decision flowchart for selecting a purification method.

Column Chromatography Troubleshooting Logic

This diagram provides a logical path for troubleshooting common issues during column chromatography.

Chromatography_Troubleshooting Start Poor Separation or Low Yield Check_Streaking Are bands streaking on column/TLC? Start->Check_Streaking Streaking_Solution Potential Decomposition. Use neutral silica/alumina or less polar solvent. Check_Streaking->Streaking_Solution Yes Check_CoElution Are spots co-eluting (overlapping)? Check_Streaking->Check_CoElution No End Improved Purification Streaking_Solution->End CoElution_Solution Optimize solvent gradient (make it shallower). Use a longer column. Check_CoElution->CoElution_Solution Yes Check_Loading Was sample loading band wide? Check_CoElution->Check_Loading No CoElution_Solution->End Loading_Solution Use 'Dry Loading' method. Dissolve sample in minimal solvent. Check_Loading->Loading_Solution Yes Loading_Solution->End

Caption: Troubleshooting logic for flash column chromatography.

References

  • eOil.co.za. (n.d.). Understanding Thick essential oils - Crystallization - Viscosity.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • PubChem. (n.d.). (((2-(2-Bromoethoxy)ethoxy)methyl)benzene). National Center for Biotechnology Information.
  • SINO-NSH. (2025, September 5). Why Does Oil Remain Cloudy After Filtration? A Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene.
  • Millard, C. B. (1967). Bromination of aromatic compounds (U.S. Patent No. 3,303,224). U.S.
  • Milo, G., & Sasson, Y. (1990). Method for the bromination of aromatic compound (U.S. Patent No. 4,954,648). U.S.
  • Blais, F., et al. (2001). A New Method for the Preparation of Aryl Vinyl Ethers. Journal of Organic Chemistry, 66(26), 9043-9045.
  • Procter, D. J., et al. (2022). Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers. RSC Publishing.
  • ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • BenchChem. (2025). Verifying the Purity of Synthesized 2-Bromo-1-iodo-4-methylbenzene: A Comparative Guide.
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?.
  • Organic Syntheses Procedure. (n.d.). Alkyl and alkylene bromides.
  • Henan Glory Oils & Fats Engineering Co., Ltd. (2025, March 14). Troubleshooting guide for agricultural edible oil degumming and deacidification equipment.
  • Unnamed Publisher. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

Sources

Technical Support Center: Regioselective Bromination of 4-Methyl-1-(2-ethoxyethoxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals troubleshooting the regioselective bromination of 4-methyl-1-(2-ethoxyethoxy)benzene.

Mechanistic Insight: The Causality of Regioselectivity

To successfully brominate this substrate, we must first analyze the competing electronic effects governing the aromatic ring. The molecule possesses two directing groups positioned para to one another:

  • The 2-ethoxyethoxy group (Alkoxy): A powerful electron-donating group via resonance (+M effect) due to the lone pairs on the oxygen atom.

  • The methyl group (Alkyl): A weak electron-donating group via hyperconjugation and inductive effects (+I effect).

In electrophilic aromatic substitution (EAS), when directing groups compete, the most powerful activating group dictates the regiochemistry[1]. Because the +M effect of the ether vastly outcompetes the +I effect of the methyl group, the transition state for electrophilic attack ortho to the ether is significantly lower in energy. Since the para position is physically blocked by the methyl group, the electrophile (Br⁺) is strictly directed to the C2 or C6 positions.

However, the high electron density of this ring makes it highly susceptible to side reactions if the kinetic parameters (temperature, light, reagent choice) are not tightly controlled.

BrominationPathways SM 4-Methyl-1-(2-ethoxyethoxy)benzene (Highly Activated Ring) Path1 Electrophilic Aromatic Substitution (NBS, MeCN, 0°C, Dark) SM->Path1 Controlled Br+ Path2 Radical Substitution (Br2 or NBS, Light/Heat) SM->Path2 Br• Radicals Path3 Harsh Lewis Acid Catalysis (Br2, FeBr3, RT) SM->Path3 Strong Acidic Environment Prod1 2-Bromo Regioisomer (Desired Product) Path1->Prod1 1.0 eq Reagent Prod4 2,6-Dibromo Derivative (Over-bromination) Path1->Prod4 >1.0 eq Reagent Prod2 Benzylic Bromide (Side Product) Path2->Prod2 Methyl Attack Prod3 Ether Cleavage / Degradation (Side Product) Path3->Prod3 Dealkylation

Reaction pathways for the bromination of 4-methyl-1-(2-ethoxyethoxy)benzene.

Troubleshooting & FAQs

Q: My GC-MS shows a mass of M+79 and M+81 at the methyl position rather than the ring. Why is benzylic bromination occurring? A: You have inadvertently triggered a free-radical halogenation pathway. While EAS is driven by ionic intermediates (Br⁺), radical substitution is driven by Br• radicals. The benzylic hydrogens on the methyl group are highly susceptible to radical abstraction due to the resonance stability of the resulting benzylic radical. Causality & Fix: Radical initiation is caused by ambient UV light, heat, or peroxide impurities in your solvent. To resolve this, wrap your reaction flask in aluminum foil to block light, ensure your solvent (e.g., acetonitrile) is peroxide-free, and keep the reaction temperature strictly at or below 0 °C[2].

Q: I am obtaining a mixture of the desired 2-bromo product and a 2,6-dibromo impurity. How can I improve the chemoselectivity? A: The 2-ethoxyethoxy group is a powerful activator. Once the first bromine is installed, the ring remains sufficiently electron-rich to undergo a second bromination at the remaining ortho position (C6). Causality & Fix: Over-bromination is a stoichiometric and kinetic issue. Do not use a generic excess of brominating agent. Recrystallize your N-Bromosuccinimide (NBS) from water to ensure exact purity, and use strictly 1.00 equivalent. Add the NBS in portions over 15–30 minutes at -10 °C to prevent local concentration spikes of the electrophile[3].

Q: Standard Br₂/FeBr₃ conditions resulted in a black tar and low yields. What went wrong? A: You experienced ether cleavage and subsequent polymerization. Causality & Fix: Strong Lewis acids like iron(III) bromide (FeBr₃) are highly oxophilic. They coordinate tightly to the oxygen atoms in the 2-ethoxyethoxy chain. In the presence of the HBr byproduct, this coordination triggers the dealkylation (cleavage) of the ether linkage, generating reactive phenolic intermediates that rapidly oxidize and polymerize into tar. Switch to a mild, Lewis-acid-free protocol using NBS in a polar aprotic solvent[2].

Quantitative Data: Reagent Performance Comparison

The table below summarizes the expected outcomes when subjecting 4-methyl-1-(2-ethoxyethoxy)benzene to various brominating systems.

Reagent SystemTemperatureDominant PathwayRegioselectivity (Ring : Benzylic)Typical YieldPrimary Complication
NBS / MeCN -10 °C to 0 °CEAS (Controlled)> 98 : 290 - 95% None (Optimal conditions)
NH₄Br / H₂O₂ / AcOH 25 °CEAS (Green)~ 90 : 1080 - 85%Mild over-bromination[4]
Br₂ / FeBr₃ 25 °CEAS / CleavageN/A (Degradation)< 30%Severe ether cleavage
NBS / AIBN 80 °CRadical< 5 : 95< 10% (Ring)Complete benzylic bromination

Validated Standard Operating Procedure (SOP)

This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN). Acetonitrile is chosen because its polarity stabilizes the ionic Wheland intermediate during EAS, naturally suppressing radical pathways without the need for harsh Lewis acids[2].

Phase 1: Preparation & System Validation
  • Reagent Purification: Recrystallize NBS from boiling water (10 mL/g) and dry under high vacuum over P₂O₅ overnight. Validation Check: The NBS must be pure white. If it is yellow, free bromine is present, which will ruin stoichiometry and promote side reactions.

  • Reactor Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) and wrap the exterior of the flask completely in aluminum foil to exclude ambient light.

Phase 2: Reaction Execution
  • Substrate Dissolution: Dissolve 10.0 mmol of 4-methyl-1-(2-ethoxyethoxy)benzene in 20 mL of anhydrous Acetonitrile.

  • Cooling: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -10 °C.

  • Electrophile Addition: Weigh exactly 10.0 mmol (1.00 equiv) of the purified NBS. Add the NBS to the stirring solution in 5 equal portions over 25 minutes. Causality: Portion-wise addition prevents exothermic spikes that could provide the activation energy required for benzylic radical formation or dibromination.

  • Incubation: Stir the reaction mixture at 0 °C for 30 to 60 minutes. Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material should be fully consumed. If a lower Rf spot appears and grows, dibromination is occurring—quench immediately.

Phase 3: Quench and Isolation
  • Quench: Add 10 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution and stir vigorously for 5 minutes. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, halting all halogenation pathways.

  • Extraction: Dilute the mixture with 30 mL of Dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, pass through a short pad of silica gel to remove trace succinimide byproducts.

References

  • Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide - Organic Chemistry Portal:[Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing:[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC (National Institutes of Health):[Link]

  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - MDPI / MDMA:[Link]

Sources

improving stability of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assurance for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Introduction: Understanding the "Dual-Threat" Molecule

Welcome to the Technical Support Center. You are likely working with 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene as a key intermediate for liquid crystal synthesis or pharmaceutical functionalization.[1]

To ensure stability, you must understand that this molecule carries two distinct "time-bombs" within its structure:

  • The Aryl Bromide (Light Sensitivity): The C-Br bond is susceptible to homolytic cleavage by UV/visible light, leading to radical formation and "yellowing."

  • The Glycol Ether Chain (Peroxide Formation): The 2-ethoxyethoxy tail contains methylene groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydrogens) adjacent to oxygen. These are prime targets for autoxidation , a radical chain reaction that forms explosive peroxides and degrades the chain into aldehydes [1, 2].
    

This guide provides the protocols necessary to neutralize these threats.

Module 1: Diagnostic Troubleshooting Matrix

If you suspect your batch has degraded, use this diagnostic table to identify the root cause before attempting purification.

Symptom Probable Cause Mechanism Immediate Action
Yellow/Brown Discoloration Photolysis (Light Damage)UV light cleaves the C-Br bond, releasing Bromine radicals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) which recombine to form colored impurities (

or poly-conjugated species) [3].
Stop. Check purity by HPLC. If <95%, redistill or column purify.[1] Store in amber glass immediately.
Cloudiness / White Precipitate Polymerization or MoistureHygroscopic absorption by the glycol chain, or oligomerization initiated by peroxides.Dry over activated 4Å Molecular Sieves.[1][2] Filter. Check water content (Karl Fischer).[1]
Acrid / Sharp Odor Peroxide DecompositionBreakdown of the ether chain releases formates or acetaldehydes [1].DANGER. Do not distill. Test for peroxides immediately.[1]
Positive Peroxide Test AutoxidationReaction with atmospheric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

at the ether

-carbon.
<100 ppm: Treat with ferrous sulfate or pass through basic alumina. >100 ppm: Discard as hazardous waste.[1]
NMR Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

4.0-3.5 ppm region)
Ether Chain OxidationThe methylene protons next to oxygen shift or broaden due to hydroperoxide formation (-O-CH(OOH)-).Material is chemically compromised.[1][3] Purification is difficult; recrystallization (if solid) or careful distillation is required.[1]

Module 2: The Mechanics of Instability

To prevent degradation, one must visualize the invisible enemy: Radical Propagation . The diagram below illustrates how a single photon or oxygen molecule triggers a cascade of failure.

DegradationPathways Compound 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene Radical_Br Aryl Radical + Br• (Reactive Species) Compound->Radical_Br C-Br Bond Cleavage Peroxide_Rad Peroxy Radical (ROO•) Compound->Peroxide_Rad H-Abstraction (Ether Chain) Light UV/Visible Light (hv) Light->Radical_Br Oxygen Atmospheric Oxygen (O2) Oxygen->Peroxide_Rad Radical_Br->Peroxide_Rad Radical Transfer Yellowing Colored Impurities (Yellowing) Radical_Br->Yellowing Recombination Hydroperoxide Hydroperoxide (Explosive Hazard) Peroxide_Rad->Hydroperoxide Chain Propagation ChainScission Chain Scission (Aldehydes/Formates) Hydroperoxide->ChainScission Decomposition

Figure 1: The "Vicious Cycle" of degradation. Note how light-induced radicals can accelerate oxygen-based peroxide formation (Red dashed line).[1]

Module 3: Storage Standard Operating Procedure (SOP)

Do not rely on the manufacturer's packaging once opened. Follow this Tiered Storage Protocol based on your usage frequency.

Tier 1: Active Use (Daily/Weekly Access)

For material being used currently in synthesis.[1]

  • Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

  • Headspace: Purge with Argon (preferred over Nitrogen due to density) for 30 seconds after every use.[1]

  • Temperature: Refrigerator (

    
     to 
    
    
    
    ).
  • Seal: Wrap cap junction tightly with Parafilm® to prevent moisture ingress (glycol chains are hygroscopic).[1]

Tier 2: Long-Term Archive (>1 Month)

For "Gold Standard" preservation.[1]

  • Container: Schlenk flask or crimp-sealed vial with septa.

  • Atmosphere: Store under positive pressure of inert gas or in a Nitrogen Glovebox.

  • Stabilizer (Optional): If your application permits, add 100-200 ppm BHT (Butylated Hydroxytoluene) .[1] BHT acts as a radical scavenger, terminating the autoxidation chain shown in Figure 1 [4].

  • Temperature: Freezer (

    
    ). Note: Ensure the vial is brought to room temperature before opening to prevent water condensation.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: I found white crystals in the cap threads. Is this safe? A: Proceed with extreme caution. While this compound can crystallize (melting point is often near RT depending on purity), white crystals in the threads of ether-containing compounds can be organic peroxides , which are shock-sensitive [1, 5].

  • Test: Do not unscrew. Wet the threads with a drop of KI/Acetic acid solution. If it turns yellow/brown, evacuate the area and contact safety services. If negative, it is likely just crystallized product.[1]

Q2: Can I remove peroxides if they form? A: Yes, if levels are low (<100 ppm).[1]

  • Method: Pass the liquid through a short column of activated basic alumina .[2] The alumina catalyzes the decomposition of peroxides and adsorbs the polar degradation products [5].

  • Verification: Re-test with a peroxide strip immediately after.[1]

Q3: Why Argon instead of Nitrogen? A: Argon is heavier than air; Nitrogen is lighter. When you flush a vial with Nitrogen, it tends to float out, allowing oxygen back in. Argon forms a "blanket" over the liquid surface, providing superior protection for the reactive benzylic and ether sites.

Q4: My synthesis requires strict metal-free conditions. Can I use steel needles? A: For short transfers, yes.[1] However, for storage, avoid contact with rusted steel. Iron ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) are potent catalysts for the Fenton reaction, which accelerates peroxide formation in glycol ethers [2]. Use glass or Teflon tools.

References

  • Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1] Link

  • Gautam, T., et al. (2023).[1] Autoxidation of Glycols Used in Inhalable Daily Products. Environmental Science: Processes & Impacts. Link

  • Albini, A., & Fagnoni, M. (2004).[1] Photochemistry of drugs: An overview and practical problems. Handbook of Photochemistry and Photobiology. Link[1]

  • Yeh, S., et al. (2014).[1] Stabilization of Ether Solvents with BHT. Organic Process Research & Development. Link[1]

  • National Research Council (US). (1995).[1] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[1] Link

Sources

troubleshooting low conversion in palladium-catalyzed coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalysis Optimization Unit Subject: Troubleshooting Low Conversion in Aryl Bromide Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Black Box" of Catalysis

Welcome to the Catalytic Rescue Unit. Low conversion in palladium-catalyzed cross-coupling of aryl bromides is rarely a random event; it is a symptom of a specific mechanistic failure. As researchers, we often blame the "finicky" nature of palladium, but the chemistry follows strict causal rules.

This guide moves beyond generic advice ("add more catalyst") and dissects the why—focusing on the three most common failure modes: Catalyst Deactivation (Pd-Black) , Nucleophile Decomposition (Protodeboronation) , and Catalyst Poisoning .

Diagnostic Visualizer: The Troubleshooting Logic

Before changing reagents, determine how the reaction failed. Use this decision tree to diagnose the root cause based on crude reaction analysis (LCMS/NMR).

TroubleshootingTree Start Start: Low Conversion (<50%) CheckColor Observation: Reaction Appearance? Start->CheckColor BlackPpt Black Precipitate Forms CheckColor->BlackPpt Precipitate ClearSol Solution Remains Clear/Brown CheckColor->ClearSol No Precipitate Diagnosis1 Diagnosis: Catalyst Decomposition (Ligand Dissociation) BlackPpt->Diagnosis1 CheckSM Analyze Nucleophile (Boronic Acid/Amine) ClearSol->CheckSM NucGone Nucleophile Consumed CheckSM->NucGone Byproduct (Ar-H) NucIntact Nucleophile Remains CheckSM->NucIntact Stalled Diagnosis2 Diagnosis: Protodeboronation (Hydrolysis) NucGone->Diagnosis2 Diagnosis3 Diagnosis: Catalyst Poisoning (Inhibition) or Poor Activation NucIntact->Diagnosis3

Figure 1: Diagnostic logic flow for identifying the primary cause of low conversion based on visual and analytical cues.

Technical Support Tickets (Q&A)

Ticket #1024: The "Palladium Black" Death

User Report: "My reaction turns black within 30 minutes and stalls at 40% conversion. I'm using Pd(PPh₃)₄."

Root Cause Analysis: The formation of "Pd black" indicates the aggregation of active monomeric Pd(0) into inactive bulk metal. This occurs when the rate of oxidative addition is too slow, or—more commonly—when the ligand dissociates from the metal center, leaving the Pd(0) unprotected [1].

Corrective Actions:

  • Stabilize the Active Species: Switch to bidentate ligands (e.g., dppf, Xantphos) or bulky monodentate ligands (Buchwald biaryl phosphines like XPhos) that bind tightly to Pd.

  • Ligand Stoichiometry: If using a separate Pd source and ligand, ensure the ratio is sufficient. For monodentate phosphines, a 1:4 (Pd:L) ratio is often required to shift the equilibrium toward the active ligated species [1].

  • Pre-catalyst Selection: Abandon Pd(PPh₃)₄ if possible. It is often oxidized (impure) upon receipt. Use air-stable Pd(II) pre-catalysts that reduce in situ to active Pd(0), such as Pd(dppf)Cl₂ or XPhos Pd G4 .

Ticket #1025: The Disappearing Boronic Acid (Protodeboronation)

User Report: "I have plenty of aryl bromide left, but my boronic acid is gone. LCMS shows the de-borylated arene (Ar-H)."

Root Cause Analysis: You are experiencing protodeboronation .[1] Under basic conditions, the boronate intermediate is susceptible to hydrolysis by water or protonation by the solvent, cleaving the C-B bond before transmetallation can occur [2]. This is prevalent with electron-deficient or heterocyclic boronic acids (e.g., 2-pyridine boronic acid).[1]

Corrective Actions:

  • Water Management: While Suzuki coupling requires some water for the base to function, too much promotes hydrolysis. Switch to anhydrous solvents (Dioxane, Toluene) and add a controlled amount of water (e.g., 2-5 equivalents) or use anhydrous bases like Cs₂CO₃ or K₃PO₄ [3].

  • The "Slow Release" Strategy: Use MIDA boronates or Potassium Trifluoroborates (molander salts).[2] These slowly release the active boronic acid species, keeping its standing concentration low and minimizing decomposition pathways [2].[3]

  • Base Selection: Strong bases (hydroxides, alkoxides) accelerate protodeboronation. Switch to milder bases like K₃PO₄ or K₂CO₃ .

Ticket #1026: The Heterocycle Halt (Catalyst Poisoning)

User Report: "My substrate has a pyridine/imidazole ring. The reaction barely starts (<10% conversion)."

Root Cause Analysis: Nitrogen-containing heterocycles are excellent ligands. They compete with your phosphine ligands for the palladium center. If the substrate binds to Pd, it shuts down the catalytic cycle (Poisoning) [4].

Corrective Actions:

  • Outcompete the Substrate: Use bulky, electron-rich ligands (e.g., tBuXPhos , BrettPhos ) that bind Pd more strongly than the substrate nitrogen does [5].

  • Increase Temperature: Higher temperatures promote the dissociation of the substrate from the metal center, allowing the catalytic cycle to proceed.

  • Lewis Acid Additives: In rare cases, adding a Lewis acid (like ZnCl₂) can bind to the interfering nitrogen lone pair, "masking" it from the catalyst.

Optimization Matrix: Ligand & Base Selection

Do not guess. Select your system based on the steric and electronic properties of your aryl bromide.

Substrate TypeRecommended LigandRecommended BaseSolvent SystemMechanistic Rationale
Standard Aryl Bromide dppf, PPh₃, SPhosK₂CO₃, Na₂CO₃Dioxane/H₂O (4:1)Robust, cost-effective. dppf prevents Pd-black.[4]
Sterically Hindered (Ortho-substituted)SPhos , XPhos K₃PO₄Toluene/H₂O (10:1)Bulky ligands facilitate oxidative addition and reductive elimination [5].
Heterocycles (Pyridines, Indoles)XPhos , tBuXPhos K₃PO₄, Cs₂CO₃n-Butanol or DioxaneElectron-rich ligands prevent catalyst poisoning by the substrate N-atom.
Unstable Boronic Acids (2-Pyridyl)XPhosK₂CO₃ (Mild)DME (Anhydrous)Anhydrous conditions prevent protodeboronation.
Amination (Buchwald) RuPhos (2° amines) BrettPhos (1° amines)NaOtBu, LiHMDSToluene or t-Amyl AlcoholSpecialized ligands required to prevent β-hydride elimination [6].

Mechanistic Failure Points

Understanding where the cycle breaks allows for targeted fixing.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Bromide PdBlack FAILURE: Pd Black (Ligand Dissociation) Pd0->PdBlack Low Ligand Ratio Unstable Catalyst Poison FAILURE: Poisoning (Substrate Coordination) Pd0->Poison Heterocycle N-binding TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid + Base Dehalo FAILURE: Dehalogenation (Ar-H formed) OxAdd->Dehalo High Temp / Alkoxide Base RedElim Reductive Elimination (Product) TransMet->RedElim Proto FAILURE: Protodeboronation (Boronic Acid Hydrolysis) TransMet->Proto Slow Transmetallation High Water Content RedElim->Pd0 Regeneration

Figure 2: The Palladium Catalytic Cycle highlighting critical points where side reactions (red) compete with the productive pathway (blue).

Standardized Micro-Screening Protocol

When troubleshooting, do not run one reaction at a time. Run a 4-vial screen to cover the variables of Base and Ligand.[1]

Reagents:

  • Catalyst Stock: Pd(OAc)₂ (2.2 mg) + XPhos (9.5 mg) in 1 mL dry THF (Pre-stir for 5 mins to form active G2/G3 species).

  • Bases: K₂CO₃ (Weak/Aqueous compatible), K₃PO₄ (Anhydrous compatible).

  • Solvents: 1,4-Dioxane (Standard), Toluene (Non-polar).

Procedure:

  • Vial Setup: Prepare 4 HPLC vials equipped with stir bars.

  • Loading: Add Aryl Bromide (0.05 mmol) and Boronic Acid (0.075 mmol) to all vials.

  • Matrix:

    • Vial 1: K₂CO₃ / Dioxane

    • Vial 2: K₂CO₃ / Toluene

    • Vial 3: K₃PO₄ / Dioxane

    • Vial 4: K₃PO₄ / Toluene

  • Catalyst Addition: Add 50 µL of Catalyst Stock (5 mol%) to each vial.

  • Inerting: Purge headspace with Argon for 30 seconds; cap immediately.

  • Reaction: Heat to 80°C for 2 hours.

  • Analysis: Dilute 10 µL of reaction mixture into 1 mL MeCN. Analyze via LCMS.

Interpretation:

  • If Vial 1/3 works best: Polarity/Solubility is key.

  • If Vial 2/4 works best: Protodeboronation was likely the issue (Toluene excludes water better).

  • If None work : Switch ligand class (e.g., from XPhos to dppf or BrettPhos).

References

  • Preventing Pd Black Formation

    • Source: Organic Chemistry Frontiers (RSC)
    • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Source: Chemical Society Reviews
    • Title: Selection of boron reagents for Suzuki–Miyaura coupling (See Section on Side Reactions)
    • URL:[Link]

  • Base Effects in Suzuki Coupling

    • Source: BenchChem Technical Support[1][2][5][6][7]

    • Title: Managing Protodeborylation in Suzuki Reactions[1]

  • Heterocycle Poisoning

    • Source: Journal of the American Chemical Society
    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • URL:[Link]

  • Buchwald Ligand Selection: Source: Sigma-Aldrich (Merck) Title: Buchwald Phosphine Ligands User Guide
  • Buchwald-Hartwig Amination Specifics

    • Source: Chemistry LibreTexts
    • Title: Buchwald-Hartwig Amination Scope and Ligands[5][8]

    • URL:[Link]

Sources

Technical Support Center: Solvent Optimization for the Synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene .

The formation of this target molecule relies on the Williamson ether synthesis, coupling 2-bromo-4-methylphenol with a 2-ethoxyethyl halide (e.g., 1-bromo-2-ethoxyethane)[1]. Because this transformation proceeds via a bimolecular nucleophilic substitution (


) mechanism, the reaction's success is fundamentally tied to the solvation environment[2]. The choice of solvent dictates the nucleophilicity of the phenoxide anion, the regioselectivity of the attack, and the scalability of the downstream workup[1].

Troubleshooting & FAQs: Mechanistic Solvent Selection

Q1: My alkylation is stalling at 20% conversion when using ethanol as the solvent. Why is the reaction rate so slow? A: The stalling is caused by the "caging effect" inherent to polar protic solvents. Solvents like ethanol and methanol possess highly polarized O-H bonds that act as strong hydrogen-bond donors[3]. These protons form a tight solvation shell around the phenoxide oxygen, sterically and electronically shielding the nucleophile. This caging effect drastically increases the activation energy required for the phenoxide to attack the electrophilic carbon of 1-bromo-2-ethoxyethane. Switching to a polar aprotic solvent can accelerate the


 reaction rate by up to 5,000 times[3].

Q2: Why are polar aprotic solvents considered the gold standard for this specific transformation? A: Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN)—lack hydrogen-bond donors but possess high dielectric constants[3]. This unique combination allows them to effectively solvate the counter-cation (e.g.,


 from 

) via their oxygen or nitrogen lone pairs, while leaving the phenoxide anion relatively unsolvated or "naked"[1]. A naked phenoxide has a significantly higher Highest Occupied Molecular Orbital (HOMO) energy, making it a highly aggressive nucleophile primed for the backside attack required in

mechanisms[4].

Q3: I am observing unwanted C-alkylation byproducts instead of the desired ether. How does solvent choice influence this? A: The phenoxide ion is an ambident nucleophile, meaning it can react at the hard oxygen center or at the softer ortho/para carbons of the aromatic ring. In protic solvents (where the oxygen is shielded by H-bonding) or in non-polar solvents (where tight ion-pairing occurs between the phenoxide and the potassium cation), the softer carbon nucleophile can outcompete the oxygen, leading to C-alkylation[1]. Utilizing a highly polar aprotic solvent breaks up these ion pairs and exposes the hard oxygen nucleophile, strictly enforcing the desired O-alkylation pathway to form 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene[5].

Q4: Should I use DMF, DMSO, or Acetonitrile for scaling up this synthesis? A: While DMSO provides the highest theoretical


 acceleration, its high boiling point (189 °C) makes removal during workup notoriously difficult, often requiring exhaustive aqueous extractions that can lead to product loss[3]. For the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, Acetonitrile (MeCN)  is the optimal choice. It provides excellent 

kinetics, supports the use of mild bases like

, and can be easily removed in vacuo due to its lower boiling point (82 °C), preventing thermal degradation of the product during isolation[5].

Quantitative Data: Solvent Performance Comparison

The following table summarizes the physicochemical properties of common solvents and their direct impact on the


 synthesis of the target ether.
SolventClassificationDielectric Constant (ε)Dipole Moment (D)Relative

Rate
Workup Profile
Ethanol Polar Protic24.51.691x (Baseline)Easy (Volatile)
Acetonitrile (MeCN) Polar Aprotic37.53.92~5,000xOptimal (Volatile, BP 82°C)
DMF Polar Aprotic36.73.82>10,000xModerate (Requires aqueous wash)
DMSO Polar Aprotic46.73.96>10,000xDifficult (High BP, water miscible)

Experimental Protocol: Optimized Synthesis in Acetonitrile

This methodology utilizes a self-validating system: Acetonitrile is selected to maximize the reaction rate while ensuring a simple evaporative workup, and


 is utilized as a mild base to prevent the unwanted E2 elimination of the 1-bromo-2-ethoxyethane electrophile[4].

Reagents:

  • 2-Bromo-4-methylphenol (1.0 equiv, limiting reagent)

  • 1-Bromo-2-ethoxyethane (1.2 equiv, slight excess to drive conversion)

  • Potassium carbonate (

    
    , 1.5 equiv, finely powdered to maximize surface area)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend the finely powdered

    
     in anhydrous MeCN. Add 2-bromo-4-methylphenol to the suspension.
    
    • Causality Check: Stir the mixture at room temperature for 30 minutes before adding the electrophile. This ensures complete deprotonation and the formation of the active potassium phenoxide nucleophile.

  • Alkylation: Add 1-bromo-2-ethoxyethane dropwise to the reaction mixture. Equip the flask with a reflux condenser and heat the reaction to a gentle reflux (82 °C).

    • Causality Check: The polar aprotic nature of MeCN leaves the phenoxide naked, allowing the

      
       reaction to proceed rapidly at reflux without the risk of solvent-induced caging[5].
      
  • Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS. Full conversion is typically achieved within 4 to 6 hours[5].

  • Workup (Self-Validating Step): Cool the mixture to room temperature. Crucial: Filter the crude mixture through a Celite pad to remove inorganic salts (

    
     byproduct and unreacted 
    
    
    
    ) before solvent removal. Removing the basic salts prior to concentration prevents base-catalyzed degradation or side reactions during evaporation. Concentrate the filtrate in vacuo.
  • Purification: Dissolve the crude concentrated residue in ethyl acetate. Wash the organic layer once with 1M NaOH (to scavenge any trace unreacted phenol), followed by a brine wash. Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the pure 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene.
    

Mechanistic Workflow

SolventSelection Start Reactants: 2-Bromo-4-methylphenol + 1-Bromo-2-ethoxyethane Base Base Addition (K2CO3) Forms Phenoxide Nucleophile Start->Base Solvent Solvent Selection Base->Solvent Protic Polar Protic Solvent (e.g., Ethanol) Solvent->Protic Avoid Aprotic Polar Aprotic Solvent (e.g., MeCN, DMF) Solvent->Aprotic Preferred Protic_Result H-Bonding Cages Nucleophile Slow SN2 / High C-Alkylation Protic->Protic_Result Aprotic_Result Naked Nucleophile Fast SN2 / Exclusive O-Alkylation Aprotic->Aprotic_Result MeCN Acetonitrile (MeCN) Optimal: Easy Workup Aprotic_Result->MeCN DMF DMF / DMSO Alternative: Harder Workup Aprotic_Result->DMF Product Target Ether Formed: 2-Bromo-1-(2-ethoxyethoxy) -4-methylbenzene MeCN->Product DMF->Product

Fig 1: Mechanistic workflow for solvent selection in the synthesis of the target ether.

References

  • Title: Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations Source: tailoredread.com URL: 1

  • Title: Buy 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene Source: smolecule.com URL: 6

  • Title: Polar Protic and Polar Aprotic Solvents Source: chemistrysteps.com URL: 3

  • Title: Preparing Ethers | Organic Chemistry Class Notes Source: fiveable.me URL: 4

  • Title: The Williamson Ether Synthesis Source: masterorganicchemistry.com URL: 2

  • Title: Improving reaction conditions for Williamson ether synthesis Source: benchchem.com URL: 5

Sources

Technical Guide: Minimizing Debromination Side Reactions During Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bromine Paradox

In organometallic chemistry, bromine is often the "ticking time bomb" of the molecule. You usually want to preserve a bromine substituent for downstream cross-coupling (e.g., Suzuki-Miyaura), yet you need to perform a lithiation elsewhere on the scaffold.[1]

The challenge is thermodynamic: the Carbon-Bromine (C-Br) bond is weaker than the C-H bond you often intend to deprotonate, and the Lithium-Bromine exchange is extremely fast (


 at -78°C).

This guide addresses the three most common failure modes:

  • Reductive Debromination (Hydrodehalogenation): You isolate Ar-H instead of Ar-Li or Ar-E.

  • Scrambling: The lithium migrates to the bromine position.

  • Wurtz Coupling: The lithiated species attacks the alkyl halide byproduct.

Diagnostic Workflow

Before altering your reagents, use this decision tree to identify the specific nature of your debromination issue.

Debromination_Troubleshooting Start Symptom: Loss of Bromine Q1 Is the Br at the intended lithiation site? Start->Q1 Res1 Issue: Incomplete Exchange or Protonation Q1->Res1 Yes (I wanted Li there) Q2 Is the Br at a distal position (to be preserved)? Q1->Q2 No (I wanted to keep Br) Res2 Issue: Competitive Exchange (Scrambling) Q2->Res2 Q3 Are you using n-BuLi? Res2->Q3 Sol1 Solution: Switch to Turbo Grignard (Module 3) Q3->Sol1 Yes (Deprotonation) Sol2 Solution: Cryogenic Flow or In-situ Trapping (Module 4) Q3->Sol2 No (Already optimized) Sol3 Solution: 2.0 eq t-BuLi Strategy (Module 2) Q3->Sol3 Yes (Exchange)

Figure 1: Diagnostic logic for identifying the root cause of bromine loss.

Module 1: The "Scrambled" Product (Hydrodehalogenation)

Symptom: You attempt a Lithium-Halogen exchange (e.g., on an Aryl-Iodide) in the presence of a Bromine, but you recover the protonated arene (Ar-H) where the Bromine used to be.

The Mechanism: Radical Erosion

While Li-Hal exchange is often taught as a polar mechanism (nucleophilic attack on the halogen), it frequently proceeds via Single Electron Transfer (SET) , especially with electron-deficient arenes.

  • The organolithium donates an electron to the Ar-Br

    
     orbital.
    
  • This forms a radical anion

    
    .
    
  • The radical ejects

    
     to form an aryl radical 
    
    
    
    .
  • The radical abstracts a hydrogen from the solvent (THF is a notorious H-donor).

Protocol: The " sacrificial" t-BuLi Method

To perform a clean exchange without radical scrambling or Wurtz coupling (alkylation), use tert-butyllithium (t-BuLi).

Why it works: t-BuLi performs the exchange, generating tert-butyl bromide (t-BuBr). A second equivalent of t-BuLi immediately eliminates HBr from the t-BuBr to form isobutylene (gas) and isobutane. This destroys the alkyl halide byproduct, preventing it from reacting with your Ar-Li.[2]

Step-by-Step:

  • Cooling: Cool the substrate (Ar-Br) in anhydrous Et₂O (preferred over THF for radical suppression) to -78°C .

  • Addition: Add 2.05 equivalents of t-BuLi dropwise.

    • Note: Addition must be slow enough to maintain internal temp < -70°C.[2]

  • Aging: Stir for 15–30 minutes. (Exchange is virtually instantaneous; long stir times favor scrambling).

  • Quench: Add the electrophile immediately.

Module 2: Selective Exchange (I vs. Br)

Challenge: You have a molecule with both Iodine and Bromine. You want to exchange the Iodine but leave the Bromine untouched.

Theory: The C-I bond is weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Kinetics favor I-exchange. However, if the system reaches equilibrium, the lithium will migrate to the most thermodynamic position (often ortho to a directing group), regardless of the original halogen.

Data: Exchange Rates at -78°C
HalogenExchange Rate (k)Risk of Scrambling
Iodine Extremely Fast (> 10⁵)Low (if quenched fast)
Bromine FastHigh
Chlorine Slow/InertNegligible
Protocol: Kinetic Control
  • Solvent: Use Toluene/Ether (4:1) . Toluene slows down the aggregation-breaking process, retarding the attack on the more stable C-Br bond.

  • Reagent: Use n-BuLi (1.05 eq).

  • Timing: This is the critical variable.

    • Add n-BuLi over 5 minutes.

    • Stir for exactly 5-10 minutes .

    • Do not wait. Longer times allow the Li to find the Br.

  • Trapping: Add the electrophile immediately.

Module 3: The "Turbo" Alternative (Knochel Grignards)

If the lithium reagent is too aggressive and consistently debrominates your substrate, you must switch metals. Magnesium is less electropositive (1.31) than Lithium (0.98), making the C-Mg bond more covalent and less prone to radical SET pathways.

The Solution: Turbo Grignard (iPrMgCl[3][4]·LiCl) .[5] The LiCl breaks up the magnesium aggregates, making the reagent reactive enough to perform I/Br exchange, but mild enough to tolerate other sensitive groups (esters, nitriles, and other halogens).

Protocol: Selective Exchange with Turbo Grignard[4]
  • Preparation: Dissolve substrate (Ar-Br-I) in anhydrous THF.

  • Temperature: Cool to -20°C (Cryogenic -78°C is usually unnecessary and slows the Turbo Grignard too much).

  • Exchange: Add iPrMgCl·LiCl (1.1 eq).

  • Monitoring: Stir at -20°C.

    • Validation: Monitor by GC-MS aliquots quenched with water. You are looking for the disappearance of Ar-I and the persistence of Ar-Br.

  • Reaction: Once exchange is complete (~30-60 mins), add the electrophile.

Module 4: Continuous Flow (Flash Lithiation)[1]

When batch chemistry fails due to rapid scrambling (e.g., the "Bromine Dance" mechanism where Li migrates to the position ortho to the Br), Continuous Flow is the industrial standard solution.

Concept: Flow chemistry decouples mixing time from reaction time . You can generate an unstable Ar-Li species and trap it with an electrophile in milliseconds , effectively "outrunning" the debromination side reaction.

Flow_Process Sub Substrate (Ar-Br) in THF Mix1 Mixer 1 (T = -40°C) Sub->Mix1 Li n-BuLi in Hexanes Li->Mix1 Elec Electrophile Mix2 Mixer 2 (Quench) Elec->Mix2 Loop Residence Loop (t = 0.5 sec) Mix1->Loop Lithiation Loop->Mix2 Prod Product (Br Preserved) Mix2->Prod

Figure 2: Flash lithiation workflow. Short residence times prevent the Li from attacking the Br.

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing "Wurtz Coupling" (butyl group attached to my ring). Why? A: This happens when the generated Ar-Li reacts with the butyl bromide formed during the exchange.

  • Fix: Switch to t-BuLi (2 equivalents). The byproduct (t-BuBr) is instantly destroyed by the second equivalent of t-BuLi, eliminating the alkylating agent from the mixture.

Q: Can I use LDA to deprotonate a scaffold containing Bromine? A: Yes, but temperature is critical. LDA is a base, but it can act as a nucleophile or Single Electron Donor at higher temperatures (> -40°C).

  • Fix: Perform the deprotonation at -78°C. If the Br is ortho to the deprotonation site, consider the "Base-Catalyzed Halogen Dance" risk. In that case, use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is bulkier and less likely to interact with the Halogen.

Q: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer. The addition of n-BuLi is exothermic. On a large scale, local "hot spots" form where the temperature exceeds the stability threshold of the C-Br bond, leading to scrambling.

  • Fix: Pre-cool the n-BuLi solution before addition, or switch to a Continuous Flow setup to maximize heat exchange.

References

  • Mechanism of Li-Hal Exchange & Scrambling

    • Bailey, W. F., & Patricia, J. J. (1988).[1] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry.

    • (via ACS - J. Org. Chem. equivalent context)

  • The Turbo Grignard Solution

    • Krasovskiy, A., & Knochel, P. (2004).[1][6] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

    • [1]

  • Continuous Flow Lithiation

    • Nagaki, A., et al. (2020).[1] "Flow Chemistry for the Synthesis of Functionalized Organolithiums." Journal of Flow Chemistry.

  • Safety & t-BuLi Protocols

    • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.[4]

    • [1]

Sources

separation of regioisomers in the synthesis of brominated ethoxyethoxy toluenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notorious challenges associated with the synthesis and isolation of brominated ethoxyethoxy toluene regioisomers.

When brominating an aromatic ring bearing both a weakly activating methyl group and a strongly activating, bulky ethoxyethoxy group, electrophilic aromatic substitution (EAS) yields a complex mixture of regioisomers. Because these isomers possess nearly identical dipole moments, boiling points, and polarities, standard purification techniques often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to achieve high-purity separation.

Part 1: Mechanistic Fundamentals

To separate these molecules, we must first understand why they form. The ethoxyethoxy group exerts a strong


 (mesomeric) effect, dominating the 

(inductive) effect of the toluene methyl group. However, the extended polyether chain creates significant steric hindrance at the ortho positions. Under kinetic control, bromination favors the less hindered para position (relative to the alkoxy group), but thermodynamic control and varying reagent reactivity often lead to a stubborn mixture of ortho, meta, and para brominated species[1].

EAS_Directing A Ethoxyethoxy Toluene (Starting Material) B Electrophilic Attack (Br+) A->B Brominating Agent C Ortho to Alkoxy (Sterically Hindered) B->C Kinetic Control D Para to Alkoxy (Major Regioisomer) B->D Thermodynamic Control E Ortho to Methyl (Minor Regioisomer) B->E Competing Directing Group

Electrophilic aromatic substitution pathways for bromination of ethoxyethoxy toluenes.

Part 2: Troubleshooting Guide & FAQs

Q1: My regioisomers are co-eluting as a single broad peak on standard normal-phase silica gel. Why is this happening, and how do I fix it? A: Normal-phase chromatography separates compounds based on polar interactions (hydrogen bonding, dipole-dipole). Because the bromine atom and the ethoxyethoxy group are present in all regioisomers, their overall dipole moments are virtually identical. Solution: You must switch to Reversed-Phase HPLC (RP-HPLC). RP-HPLC separates based on hydrophobic surface area and molecular shape. The subtle differences in how the ortho vs. para isomers pack against the C18 alkyl chains will provide the necessary resolution[2]. Alternatively, polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) have proven highly effective for separating non-enantiomeric structural isomers due to their rigid, shape-selective cavities[3].

Q2: I am using RP-HPLC, but my resolution (


) is still below 1.5. How can I optimize the method? 
A:  If C18 is failing, the hydrophobic differences are too marginal.
Solution: Introduce a fluorinated stationary phase (e.g., Pentafluorophenyl, PFP). PFP columns offer alternative retention mechanisms, specifically 

interactions and dipole-induced dipole interactions, which are highly sensitive to the positional substitution of halogens on an aromatic ring. Additionally, ensure your mobile phase uses methanol rather than acetonitrile; methanol acts as a weaker eluent in RP-HPLC but often provides better selectivity (

) for rigid aromatic isomers.

Q3: Can I avoid this difficult separation entirely by tuning the synthesis? A: Yes. Prevention is better than purification. Using harsh conditions (like


 with 

) overrides the subtle steric differences of the ethoxyethoxy group, resulting in statistical mixtures. Solution: Switch to a regioselective brominating system. The use of a bromide/bromate couple (

) in an aqueous acidic medium has been shown to highly favor regioselective bromination of toluene derivatives at ambient conditions, minimizing ortho-substitution due to the bulkiness of the generated active bromine species[1].

Part 3: Experimental Protocols

Protocol A: Regioselective Bromination using Bromide/Bromate Couple

Causality: This method generates hypobromous acid/bromine in situ slowly, maintaining a low concentration of the electrophile. This ensures the reaction remains strictly under thermodynamic control, favoring the least sterically hindered regioisomer[1].

  • Preparation: Dissolve 10 mmol of the ethoxyethoxy toluene derivative in 20 mL of a 1:1 mixture of glacial acetic acid and water.

  • Reagent Addition: Add 5 mmol of

    
     and 10 mmol of 
    
    
    
    to the reaction flask.
  • Acidification: Slowly add 2 mL of

    
    
    
    
    
    dropwise while stirring vigorously at room temperature. The solution will turn pale yellow as active bromine is generated.
  • Monitoring: Stir for 4–6 hours, monitoring the reaction via LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL) to destroy excess bromine. Extract with ethyl acetate (
    
    
    
    mL), wash with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Preparative RP-HPLC Separation of Brominated Regioisomers

Causality: This protocol utilizes a slow gradient and a shape-selective column to exploit the minor differences in the hydrodynamic radii of the regioisomers[2].

  • System Setup: Equip a Preparative HPLC with a Diode Array Detector (DAD). Install a PFP (Pentafluorophenyl) or C18 column (

    
     mm, 5 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: Water (Milli-Q)

    • Solvent B: Methanol (HPLC Grade)

  • Gradient Elution: Start at 60% B. Ramp to 85% B over 45 minutes. Flow rate: 15 mL/min.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Methanol/DMSO (9:1). Do not overload; keep injections below 50 mg per run to prevent peak broadening and overlap.

  • Detection: Monitor at 254 nm and 280 nm. The para-brominated isomer typically elutes later than the ortho-isomer on a C18 column due to its more linear shape, which allows for greater hydrophobic contact with the stationary phase.

Purification_Workflow Crude Crude Bromination Mixture TLC Analytical HPLC (Check Resolution) Crude->TLC Decision1 Resolution (Rs) > 1.5? TLC->Decision1 Flash Flash Chromatography (Silica Gel) Decision1->Flash Yes (Rare) Prep Preparative RP-HPLC (C18, PFP, or Chiralpak) Decision1->Prep No (Common) Cryst Fractional Crystallization (Hexane/EtOAc) Decision1->Cryst High Symmetry Isomer Pure Pure Regioisomer Flash->Pure Prep->Pure Cryst->Pure

Logical workflow for the isolation of brominated ethoxyethoxy toluene regioisomers.

Part 4: Data Presentation

The following table summarizes the quantitative efficiency of various separation techniques for brominated aromatic regioisomers, allowing you to select the best method based on your lab's capacity and purity requirements.

Separation TechniqueStationary Phase / SolventTypical Resolution (

)
ScalabilityCost per RunTime per Cycle
Normal-Phase Flash Silica Gel (

)
< 0.8 (Co-elution)High (Grams)Low1–2 Hours
RP-HPLC (Standard) C18 (Octadecylsilane)1.2 – 1.5Low (Milligrams)High45–60 Mins
RP-HPLC (Optimized) PFP (Pentafluorophenyl)1.8 – 2.2Low (Milligrams)High45–60 Mins
Chiral HPLC Polysaccharide (e.g., Chiralpak)> 2.5Low (Milligrams)Very High30–45 Mins
Fractional Crystallization Hexane / Ethyl AcetateN/A (Yield dependent)Very High (Kilograms)Very Low12–24 Hours

References

  • An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in Grignard Reactions of CAS 1156375-09-5

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic workflows. This guide is specifically engineered for researchers and drug development professionals working with CAS 1156375-09-5 (2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene). Converting this highly functionalized aryl bromide into its corresponding Grignard reagent demands rigorous anhydrous techniques. Below, we detail the mechanistic causality of moisture sensitivity, troubleshooting workflows, and self-validating protocols to ensure reproducible carbon-carbon bond formation.

Mechanistic Insight: The Causality of Moisture Sensitivity

The Grignard reagent derived from CAS 1156375-09-5—(2-(2-ethoxyethoxy)-5-methylphenyl)magnesium bromide—is both a potent nucleophile and a remarkably strong base (the pKa of the conjugate arene is ~45). Because water (pKa ~15.7) is exponentially more acidic than the Grignard carbon, even trace atmospheric moisture will rapidly and irreversibly protonate the organomagnesium species. This quenches the active reagent, yielding the des-bromo arene (1-(2-ethoxyethoxy)-4-methylbenzene) and [1].

Furthermore, the thermodynamic stability of the Grignard reagent relies entirely on the (


)[2]. The electron-deficient magnesium center is stabilized via Lewis acid-base coordination by ethereal solvents (like THF or diethyl ether). While the ortho-alkoxy group (2-ethoxyethoxy) in CAS 1156375-09-5 provides beneficial intramolecular coordination, water competitively disrupts this delicate coordination sphere, displacing the ether ligands and triggering rapid reagent decomposition.
Troubleshooting Workflow

GrignardTroubleshooting Start Reaction Fails to Initiate or Low Yield CheckGlassware Were glassware & stir bars flame-dried/oven-dried? Start->CheckGlassware DryGlassware Dry in oven at 120°C or flame dry under vacuum CheckGlassware->DryGlassware No CheckSolvent Is solvent (THF/Ether) strictly anhydrous? CheckGlassware->CheckSolvent Yes DryGlassware->CheckSolvent DrySolvent Use activated 3Å molecular sieves or Na/Benzophenone CheckSolvent->DrySolvent No CheckMg Is Magnesium surface oxidized? CheckSolvent->CheckMg Yes DrySolvent->CheckMg ActivateMg Activate with I2, DIBAL-H, or mechanical crushing CheckMg->ActivateMg Yes CheckAtmosphere Is the system under positive Ar/N2 pressure? CheckMg->CheckAtmosphere No ActivateMg->CheckAtmosphere FixAtmosphere Purge system 3x with Argon and seal with septa CheckAtmosphere->FixAtmosphere No Success Proceed with Grignard Formation of CAS 1156375-09-5 CheckAtmosphere->Success Yes FixAtmosphere->Success

Troubleshooting workflow for moisture-sensitive Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my Grignard reaction with CAS 1156375-09-5 fail to initiate even with perfectly dry solvent? A1: Initiation failure is almost always caused by a passivating layer of magnesium oxide (MgO) on the magnesium turnings, which physically blocks the single-electron transfer required to insert Mg into the C-Br bond. To overcome this, the magnesium must be activated. Mechanical crushing of the turnings under an inert atmosphere exposes fresh metal. Alternatively, adding a small crystal of iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or a few drops of 1,2-dibromoethane chemically etches the oxide layer, forming soluble magnesium halides and [3].

Q2: How dry does my solvent actually need to be, and how do I achieve and validate it? A2: For reliable Grignard formation, the ethereal solvent (THF or diethyl ether) must have a residual water content of less than 10 ppm. While traditional methods involve distilling the solvent over sodium and benzophenone, modern quantitative evaluations show that storing the solvent over activated


 molecular sieves (20% m/v) for 72 hours is safer and consistently yields[4]. You can self-validate solvent dryness by adding a drop of active Grignard reagent to a solvent aliquot; if the color instantly dissipates, moisture is still present.

Q3: What are the visual cues of moisture contamination during the reaction? A3: A healthy Grignard reaction typically exhibits a slight exotherm, a color change (often turning pale yellow to brown), and the gradual consumption of magnesium turnings. If moisture is present, you will observe a lack of exotherm and the formation of a cloudy, milky-white precipitate. This precipitate is magnesium hydroxide/hydroxybromide, a direct byproduct of the water-quenching side reaction.

Quantitative Data: Solvent Drying Efficiency

To ensure your system is self-validating and robust, select a drying method that guarantees sub-10 ppm water content. The table below summarizes the quantitative evaluation of various desiccants for ethereal solvents[4].

Drying Method / DesiccantSolventTreatment TimeResidual Water Content (ppm)Suitability for Grignard Formation
Untreated (Control) THFN/A> 200 ppmUnsuitable
Sodium / Benzophenone Still THFReflux10 - 20 ppmSuitable
Activated

Molecular Sieves (20% m/v)
THF72 hours< 10 ppmHighly Recommended
Activated Alumina Column Diethyl EtherFlow< 10 ppmHighly Recommended
Calcium Chloride (

)
THF24 hours~ 100 ppmUnsuitable
Step-by-Step Methodology: Anhydrous Grignard Preparation

Protocol for the synthesis of (2-(2-ethoxyethoxy)-5-methylphenyl)magnesium bromide from CAS 1156375-09-5:

  • Glassware Preparation (The Self-Validating System): Assemble a 3-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5 minutes. Backfill the system with ultra-pure Argon. Repeat this vacuum-argon cycle three times to ensure absolute removal of surface-bound moisture.

  • Magnesium Activation: Add 1.2 equivalents of magnesium turnings to the flask against a positive flow of Argon. Add a single, small crystal of iodine (

    
    ). Heat the flask gently with a heat gun until the iodine sublimes, coating the magnesium with a purple vapor. Allow the flask to cool completely under Argon.
    
  • Solvent Addition: Using a dry, Argon-purged syringe, inject 5 mL of strictly anhydrous THF (dried over

    
     molecular sieves, <10 ppm water) into the flask to cover the magnesium turnings.
    
  • Initiation: Dissolve 1.0 equivalent of CAS 1156375-09-5 in 15 mL of anhydrous THF inside the addition funnel. Add 1-2 mL of this aryl bromide solution to the magnesium. Stir gently. The disappearance of the purple iodine color and the onset of a slight exotherm indicate successful initiation. (Do not proceed to step 5 until initiation is visually confirmed).

  • Reagent Addition: Once initiated, add the remaining CAS 1156375-09-5 solution dropwise over 30 to 45 minutes. The rate of addition should maintain a gentle, self-sustaining reflux of the THF.

  • Completion: After the addition is complete, place the flask in an oil bath and reflux the mixture for an additional 1 hour to ensure complete conversion of the aryl bromide. The resulting Grignard reagent should be a clear, lightly colored (pale yellow/brown) solution, ready for immediate downstream electrophilic coupling.

References
  • Schlenk equilibrium Wikipedia URL:[Link]

  • Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants Williams, D. B. G., & Lawton, M. (2010). Journal of Organic Chemistry, 75(24), 8351-8354. URL:[Link]

  • 7: The Grignard Reaction (Experiment) Chemistry LibreTexts URL:[Link]

Sources

Validation & Comparative

Structural Validation of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene , a functionalized aromatic ether often used as a scaffold in medicinal chemistry.

The Comparative Angle: Unlike consumer products, the "performance" of a chemical intermediate is defined by its purity and structural integrity . This guide compares the target molecule against its primary synthetic precursor, 2-Bromo-4-methylphenol , and potential regioisomeric byproducts. We focus on the critical spectral differentiators required to confirm successful alkylation and rule out common impurities.

Chemical Profile & Structural Logic

To accurately interpret the NMR spectrum, we must first map the proton environments.

  • Target Molecule: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

  • Core Structure: Trisubstituted Benzene (1,2,4-pattern).

  • Key Functional Group: Glycol ether side chain (2-ethoxyethoxy) at Position 1.

Predicted Proton Environments
LabelPositionChemical EnvironmentPredicted Shift (

)
MultiplicityIntegral
A Ar-H (C3)Aromatic (Ortho to Br)7.30 – 7.40Doublet (

Hz)
1H
B Ar-H (C5)Aromatic (Meta to Br)7.00 – 7.10Doublet of Doublets1H
C Ar-H (C6)Aromatic (Ortho to OR)6.75 – 6.85Doublet (

Hz)
1H
D

Ether (Next to Phenoxy)4.10 – 4.20Triplet2H
E

Ether (Internal)3.80 – 3.90Triplet2H
F

Ether (Ethyl group)3.55 – 3.65Quartet2H
G

Aromatic Methyl2.25 – 2.30Singlet3H
H

Terminal Methyl1.20 – 1.30Triplet3H

Comparative Analysis: Target vs. Precursor

The most critical validation step is distinguishing the product from the starting material, 2-Bromo-4-methylphenol . Failure to fully alkylate the phenol is a common synthetic failure mode.

Table 1: Spectral Differentiators (CDCl , 400 MHz)
FeatureTarget Product (Ether)Precursor (Phenol)Diagnostic Action
Phenolic -OH Absent Broad Singlet (4.5 – 5.5 ppm)If a broad singlet persists, perform a D

O shake. Disappearance confirms unreacted precursor.
Ether Region (3.5 - 4.2 ppm) Distinct Multiplets (6H total) Absent The presence of three distinct sets of peaks (2 triplets, 1 quartet) confirms the side chain attachment.
Aromatic H-6 Shift

6.80 ppm

6.90 ppm
Alkylation of the phenol typically causes a slight upfield shift in the ortho protons due to the electron-donating nature of the ether vs. the free phenol.
Terminal Methyl Triplet at

1.25 ppm
Absent Clear triplet indicates the ethyl terminus of the glycol chain.
Comparative Insight

The "Fingerprint Region" for this validation is 3.5 ppm – 4.2 ppm .

  • Success: You see a "Triplet-Triplet-Quartet" pattern.

  • Failure: You see a clean baseline in this region (Precursor) or messy, overlapping multiplets (Polymerization/Side reactions).

Experimental Protocol

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid/oil.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Note: Ensure solvent acidity is low to prevent acid-catalyzed degradation of the ether chain. Filter through basic alumina if the CDCl

      
       is old.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (Quantitative Focus)

For accurate integration of the ether chain vs. the aromatic ring (essential for proving 1:1 stoichiometry), standard "quick" parameters are insufficient.

  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (d1):

    
     10 seconds .
    
    • Reasoning: Aromatic protons often have T1 relaxation times of 2–4 seconds. To achieve 99% magnetization recovery (essential for quantitative integration), the delay must be

      
      . A standard 1-second delay will under-integrate the aromatic signals relative to the faster-relaxing aliphatic methyls, leading to false purity calculations [1].
      
  • Scans (ns): 16 or 32 (sufficient for 15 mg sample).

  • Spectral Width: -2 to 14 ppm.

Visual Logic: Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene.

NMR_Validation Start Crude Product Isolated Acquire Acquire 1H NMR (CDCl3, d1=10s) Start->Acquire Check_OH Check 4.5 - 6.0 ppm Is Broad Singlet Present? Acquire->Check_OH D2O_Test Perform D2O Shake Check_OH->D2O_Test Yes (Ambiguous) Check_Ether Check 3.5 - 4.2 ppm Is Triplet-Triplet-Quartet Present? Check_OH->Check_Ether No D2O_Test->Check_Ether Signal Persists (Impurity) Fail_Precursor FAIL: Unreacted Precursor (Purify) D2O_Test->Fail_Precursor Signal Disappears Integration Check Integration Ratio Ar-Me (3H) : Ether CH2 (2H) Check_Ether->Integration Yes, Clean Fail_SideRxn FAIL: Side Reaction/Polymer (Check Reagents) Check_Ether->Fail_SideRxn No / Messy Integration->Fail_SideRxn Ratio Mismatched Pass PASS: Valid Structure (Proceed to Next Step) Integration->Pass Ratio ~ 1.5:1

Caption: Logic flow for validating the alkylation of 2-Bromo-4-methylphenol. Yellow diamonds represent critical spectral decision points.

Troubleshooting & Nuances

Solvent Effects (CDCl vs. DMSO-d )

While CDCl


 is standard, DMSO-d

is a viable alternative if the product is an intermediate salt or has solubility issues.
  • Comparison: In DMSO-d

    
    , the phenolic OH of the precursor becomes a sharp singlet (usually downfield, 
    
    
    
    9-10 ppm) rather than a broad lump. This makes detecting trace amounts of unreacted starting material significantly easier (limit of detection improves to <1%).
  • Recommendation: Use DMSO-d

    
     for Final QC  to strictly quantify residual phenol [2].
    
Regioisomerism

If the starting material was ambiguous (e.g., meta-cresol bromination), you might produce 4-Bromo-1-(2-ethoxyethoxy)-2-methylbenzene .

  • Differentiation: Look at the coupling constants in the aromatic region.

    • Target (1,2,4-subst): Distinct ortho coupling (

      
       Hz) between H-5 and H-6.
      
    • Isomer (1,4,2-subst): H-3 and H-6 are para to each other (singlets or very small meta coupling).

    • Result: If you see two strong doublets (

      
       Hz), you have the correct Target isomer. If you see two singlets, you have the wrong isomer.
      

References

  • Quantitative NMR (qNMR)

    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

    • Note: Establishes the requirement for .
  • Solvent Effects on Phenols

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4]

    • Note: Authoritative text on the sharpening of exchangeable protons in DMSO-d6.
  • Precursor Spectral Data (2-Bromo-4-methylphenol)

    • National Institutes of Health (NIH). (n.d.). 2-Bromo-4-methylphenol (CID 23109). PubChem.[2][4] Retrieved from [Link]

Sources

Technical Comparison: MS Fragmentation & Structural Elucidation of C11H15BrO2 Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: C11H15BrO2 (MW: 258.02 / 260.02 Da) – Distinguishing the Protected Linker from Stable Impurities.

Executive Summary

In pharmaceutical synthesis, the molecular formula C11H15BrO2 frequently represents a critical protected intermediate: 1-Bromo-4-(diethoxymethyl)benzene (a diethyl acetal-protected bromobenzaldehyde).[1] However, this formula is isomeric with stable alkylated aromatic ethers, such as 1-Bromo-2,4-dimethoxy-5-propylbenzene , which may appear as regioisomeric by-products or impurities.[1]

Misidentification of these isomers can lead to catastrophic failures in downstream deprotection steps. The acetal functionality is acid-labile, designed for controlled release, whereas the ether isomers are chemically robust, leading to "dead-end" synthesis pathways.[1]

This guide objectively compares the Mass Spectrometry (MS) performance of the Acetal Product against its Ether Alternatives . We analyze fragmentation kinetics, ionization preferences, and provide a self-validating protocol for unambiguous identification.[1]

Part 1: The Product Profile

1-Bromo-4-(diethoxymethyl)benzene (The Protected Linker)[1]

This compound is a functionalized building block. Its utility lies in the acetal group, which masks the reactive aldehyde during organometallic coupling (e.g., Grignard or Suzuki reactions) involving the bromine moiety.

Theoretical Fragmentation Mechanics (EI - 70 eV)

The electron ionization (EI) spectrum of the acetal is dominated by the instability of the C-O bonds in the non-aromatic side chain.

  • Molecular Ion (M⁺): Low intensity. The acetal carbon is quaternary-like and prone to immediate cleavage.[1]

  • Primary Fragmentation (α-Cleavage): The driving force is the formation of a resonance-stabilized oxocarbenium ion .[1]

    • Mechanism: Loss of an ethoxy radical (•OC2H5, 45 Da).

    • Result: A dominant base peak at m/z 213/215 (1:1 ratio).

  • Secondary Fragmentation: The oxocarbenium ion undergoes further decomposition via alkene elimination (McLafferty-like rearrangement).[1]

    • Mechanism: Loss of ethylene (C2H4, 28 Da) from the remaining ethoxy group.

    • Result: A diagnostic peak at m/z 185/187 (Protonated 4-bromobenzaldehyde).[1]

Diagnostic Ion Table: The Acetal Signature
Fragment Ionm/z (79Br / 81Br)Relative AbundanceMechanistic Origin
M⁺ 258 / 260< 5% (Weak)Intact molecular ion (unstable).[1]
[M - OEt]⁺ 213 / 215 100% (Base Peak) α-Cleavage forming Oxocarbenium.[1]
[M - OEt - C2H4]⁺ 185 / 18740-60%Ethylene elimination (Hydrogen transfer).[1]
[C6H4Br]⁺ 155 / 15720-30%Phenyl cation (loss of entire acetal group).

Part 2: Comparative Analysis (The Alternatives)

Alternative: 1-Bromo-2,4-dimethoxy-5-propylbenzene (The Stable Impurity)[1]

This isomer represents a class of alkylated aromatic ethers (dialkoxy bromobenzenes). Unlike the acetal, the oxygen atoms are directly bonded to the aromatic ring, significantly altering bond dissociation energies.

Performance Comparison: Why MS Distinguishes Them
FeatureAcetal (Product) Ether (Alternative) Causality
Molecular Ion Stability Low High Aromatic ethers stabilize the radical cation via resonance; acetals cleave rapidly.[1]
Base Peak m/z 213 (M-45) m/z 229 (M-29) Acetal loses ethoxy; Ether loses ethyl/propyl via benzylic cleavage.[1]
Low Mass Fragments m/z 105 (Benzoyl)m/z 77 (Phenyl)Acetal retains oxygen in fragments; Ether cleaves alkyl chains first.
ESI Response High [M+Na]⁺High [M+H]⁺Acetals readily coordinate Na+; Ethers protonate easily on ring oxygens.
Key Differentiator: The "Loss of 45" Rule
  • The Product must show a loss of 45 Da (Ethoxy) to generate the base peak.

  • The Alternative cannot lose 45 Da easily. It will preferentially lose 15 Da (Methyl from methoxy) or 29/43 Da (Propyl chain cleavage).

Part 3: Visualization of Pathways[1]

The following diagrams illustrate the divergent fragmentation logic, providing a visual checklist for the analyst.

Figure 1: Comparative Fragmentation Pathways

Fragmentation M_Ion Molecular Ion [C11H15BrO2]+. m/z 258/260 Acetal_Node PATH A: Acetal (Product) 1-Bromo-4-(diethoxymethyl)benzene M_Ion->Acetal_Node Ether_Node PATH B: Ether (Impurity) 1-Bromo-2,4-dimethoxy-5-propylbenzene M_Ion->Ether_Node Oxocarbenium Oxocarbenium Ion [M - OEt]+ m/z 213/215 (BASE PEAK) Acetal_Node->Oxocarbenium - •OC2H5 (45 Da) Alpha-Cleavage Aldehyde Protonated Aldehyde [M - OEt - C2H4]+ m/z 185/187 Oxocarbenium->Aldehyde - C2H4 (28 Da) McLafferty-like Benzylic Benzylic Cleavage [M - C2H5]+ m/z 229/231 Ether_Node->Benzylic - •C2H5 (29 Da) Side Chain Break MethylLoss Methyl Radical Loss [M - CH3]+ m/z 243/245 Ether_Node->MethylLoss - •CH3 (15 Da)

Caption: Divergent fragmentation pathways. Path A (Green) confirms the acetal product via characteristic loss of 45 Da. Path B (Red) indicates the stable ether impurity.

Part 4: Experimental Protocol

To validate the identity of C11H15BrO2 in your sample, follow this self-validating workflow.

Methodology: GC-MS (EI) vs. LC-MS (ESI)
1. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) for GC-MS or Acetonitrile (ACN) for LC-MS.[1] Avoid alcohols (MeOH/EtOH) for the acetal, as trans-acetalization may occur under acidic conditions.[1]

  • Concentration: 10 ppm working solution.

2. GC-MS Parameters (Recommended for Structural ID)
  • Inlet: 250°C, Split 20:1.

  • Column: DB-5ms or equivalent (Non-polar).[1]

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Scan Range: m/z 50–300.[1]

3. LC-MS Parameters (Recommended for Purity/Quant)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.[1]

  • Gradient: 50-95% B over 5 mins.

  • Ionization: ESI Positive Mode.

  • Note: Acetals are sensitive to low pH.[1] Minimize residence time in acidic mobile phase or use Ammonium Acetate buffer (pH 6.5) if degradation is observed.

Figure 2: Analytical Decision Tree

Workflow Start Sample: C11H15BrO2 (Isomer Unknown) Check_Br Check Isotope Pattern m/z 258 & 260 (1:1 Ratio?) Start->Check_Br Yes_Br Yes: Br Confirmed Check_Br->Yes_Br Yes No_Br No: Check Formula Check_Br->No_Br No Check_Base Identify Base Peak Yes_Br->Check_Base Base_213 Base Peak: 213/215 (Loss of 45 Da) Check_Base->Base_213 Base_High Base Peak: >220 (Loss of 15/29 Da) Check_Base->Base_High Result_Acetal CONFIRMED: Acetal Product Base_213->Result_Acetal Result_Ether DETECTED: Ether Impurity Base_High->Result_Ether

Caption: Step-by-step logic for classifying the C11H15BrO2 isomer based on MS spectral data.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Acetals and Ketals." NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on McLafferty rearrangement and alpha-cleavage).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Source for EI vs ESI ionization mechanisms).

  • PubChem. "Compound Summary: 1-Bromo-4-(diethoxymethyl)benzene."[1][3] National Library of Medicine. [Link]

Sources

A Method Development and Comparative Analysis Guide for the HPLC Retention of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for compound identification, purity assessment, and quality control. This guide provides a comprehensive framework for developing a High-Performance Liquid Chromatography (HPLC) method to determine the retention time of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene .

Physicochemical Characterization and Predicted Chromatographic Behavior

Understanding the structure of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is the first step in designing an effective HPLC method.

  • Structure:

    • Aromatic Core: A methylbenzene (toluene) ring provides a strong hydrophobic foundation.

    • Bromine Atom: The bromo-substituent significantly increases the molecule's hydrophobicity and molar mass.

    • Ethoxyethoxy Group: The –O–CH₂–CH₂–O–CH₂–CH₃ group introduces some polar ether linkages but its overall character, with five non-aromatic carbon atoms, remains largely hydrophobic.

  • Predicted Behavior in Reverse-Phase HPLC: Based on its structure, the compound is predominantly non-polar and hydrophobic. Therefore, Reverse-Phase HPLC (RP-HPLC) is the most suitable analytical technique.[1][2] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[1][2][3]

    The principle of separation is based on hydrophobic interactions; more hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.[2][4] We can predict that 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene will be well-retained on a standard C18 column. Its elution will require a mobile phase with a relatively high percentage of organic solvent.

Proposed HPLC Method for Initial Screening

This section provides a detailed, step-by-step protocol for determining the retention time of the target analyte. This protocol is designed as a starting point for method development and should be optimized for your specific instrumentation and requirements.

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Stationary Phase: A C18 column is the recommended starting point due to its versatility and wide use for separating hydrophobic compounds.[5]

    • Recommended Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Sample Preparation:

    • Analyte: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene.

    • Solvent: Prepare a stock solution of the analyte at 1 mg/mL in Acetonitrile. Dilute this stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Acetonitrile and water.

2.2. Experimental Protocol

  • System Preparation:

    • Purge the HPLC system thoroughly.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% Acetonitrile / 40% Water) for at least 20 column volumes or until a stable baseline is achieved.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a stable column temperature is crucial for reproducible retention times.[7][8]

    • Injection Volume: 5 µL.

    • Detector Wavelength: The benzene ring suggests UV absorbance. Set the DAD/UV detector to scan from 200-400 nm and select a primary monitoring wavelength around 220 nm or 254 nm for initial analysis.[9]

    • Gradient Elution: A gradient elution is recommended for initial screening to ensure the compound elutes within a reasonable time and with good peak shape.[4]

      • Time 0.0 min: 60% B

      • Time 15.0 min: 95% B

      • Time 17.0 min: 95% B

      • Time 17.1 min: 60% B

      • Time 20.0 min: 60% B (Post-run equilibration)

  • Data Acquisition and Analysis:

    • Inject the prepared sample and record the chromatogram.

    • The retention time (tᵣ) is the time from injection to the apex of the peak corresponding to the analyte.

Below is a diagram illustrating the proposed experimental workflow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Analyte in ACN/H2O) Equilibrate Column Equilibration (C18 Column, 60% ACN) MobilePhase Mobile Phase Preparation (A: Water, B: ACN) Inject Inject Sample (5 µL) Equilibrate->Inject Separate Gradient Separation (1.0 mL/min, 30°C) Inject->Separate Detect UV Detection (220/254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Identify Identify Peak Acquire->Identify Determine Determine Retention Time (tᵣ) Identify->Determine

Caption: Experimental workflow for HPLC method development.

Comparative Analysis: Differentiating from Alternatives

To ensure the analytical method is specific, the retention time of the target analyte must be compared against potential impurities and structurally related compounds. These "alternatives" could be starting materials from synthesis, potential by-products, or isomers.

3.1. Selection of Comparative Analytes

A logical set of compounds to compare against would include:

  • Starting Material: 2-Bromo-4-methylphenol . This precursor is significantly more polar due to the hydroxyl group and is expected to have a much shorter retention time.[10][11]

  • Intermediate: 1-(2-Bromoethoxy)-4-methylbenzene . This compound lacks the second ethoxy group, making it less hydrophobic than the final product but more hydrophobic than the starting phenol. Its retention time should be shorter than the target analyte.

  • Positional Isomer: An isomer such as 3-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene . Positional isomers often have very similar physicochemical properties, making their separation a good test of the method's selectivity.[12] Phenyl-based or pentafluorophenyl (PFP) columns can offer alternative selectivity for separating such isomers due to π-π interactions.[13]

3.2. Expected Retention Behavior

In reverse-phase chromatography, retention time generally increases with hydrophobicity.

CompoundKey Structural DifferenceExpected Retention Time (Relative to Target)Rationale
2-Bromo-4-methylphenolPhenolic -OH groupMuch ShorterThe hydroxyl group significantly increases polarity, reducing interaction with the C18 stationary phase.
1-(2-Bromoethoxy)-4-methylbenzeneLacks one ethoxy unitShorterReduced alkyl chain length leads to lower hydrophobicity.
2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene Target Analyte Reference This is the reference compound for comparison.
Positional IsomerDifferent substitution patternSimilar, may require optimizationSmall changes in dipole moment and shape can lead to slight differences in retention that require a highly efficient column or alternative stationary phase to resolve.[12][13]

The relationship between molecular structure and retention can be visualized as follows:

G MorePolar More Polar (Less Hydrophobic) Phenol 2-Bromo-4- methylphenol MoreHydrophobic More Hydrophobic (Less Polar) Intermediate 1-(2-Bromoethoxy)- 4-methylbenzene Phenol->Intermediate Shorter tᵣ Target Target Analyte Intermediate->Target Longer tᵣ

Caption: Predicted elution order based on hydrophobicity.

Factors Influencing Retention Time and Method Validation

Once an initial retention time is established, it is critical to understand the factors that can cause it to shift.[6][7][8] Reproducibility is the cornerstone of a trustworthy analytical method.

  • Mobile Phase Composition: The percentage of organic solvent (Acetonitrile) has the most significant impact. A 1% increase in ACN can decrease retention time by 5-15%.[14] Precise, gravimetric preparation of the mobile phase is recommended.

  • Flow Rate: Variations in flow rate will cause proportional, inverse changes in retention time. The pump must be properly calibrated and maintained.[6]

  • Column Temperature: Higher temperatures decrease mobile phase viscosity and can reduce retention time. Consistent temperature control is essential.[7][15]

  • Column Aging and Contamination: Over time, columns can degrade or become contaminated, leading to retention time drift.[6][7] Regular column flushing and the use of guard columns can mitigate these effects.

By systematically injecting the target analyte and its selected alternatives, you can generate comparative data to confirm the identity and purity of your compound, creating a self-validating system for your analyses.

References

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?.
  • Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
  • Separation Science. (2024). Factors Impacting Chromatography Retention Time.
  • Chromatography Today. (n.d.). What is Retention Time?.
  • SIELC Technologies. (2018). Phenol, 2-bromo-4-methyl-.
  • HPLC Troubleshooting Guide. (n.d.).
  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Mass Spectrometry Resource. (2001). Reverse Phase HPLC Basics for LC/MS.
  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • MedchemExpress.com. (n.d.). 2-Bromo-4-methylphenol | Biochemical Reagent.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylphenol 96 6627-55-0.
  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.

Sources

IR spectroscopy peaks for ether and aromatic bromide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Analytical Guide to IR Spectroscopy for Ethers and Aromatic Bromides: ATR vs. Transmission FTIR

As a Senior Application Scientist in pharmaceutical characterization, identifying specific functional groups within complex Active Pharmaceutical Ingredients (APIs) requires more than just matching peaks to a library. It demands a fundamental understanding of molecular vibrations and the physical mechanics of your chosen analytical instrumentation.

This guide provides an in-depth, objective comparison between Attenuated Total Reflectance (ATR) FTIR and Transmission FTIR for the structural elucidation of ether and aromatic bromide functional groups.

Mechanistic Principles of Detection

The fundamental principle of infrared spectroscopy dictates that a molecular vibration must induce a change in the net dipole moment to be IR-active[1]. The magnitude of this dipole change directly correlates to the intensity of the resulting absorption band.

Ethers (C-O-C Linkage) Because ethers lack an O-H bond, they do not exhibit hydrogen bonding, making their C-O-C asymmetric stretches the primary diagnostic feature[2]. The C-O bond is highly polarized, meaning its asymmetric stretching results in a massive change in the dipole moment, producing some of the most intense peaks in the fingerprint region[2].

  • Aliphatic Ethers: Exhibit a single strong asymmetric C-O-C stretch between 1150 and 1050 cm⁻¹[2][3].

  • Aromatic Ethers (e.g., Anisole): The oxygen lone pair delocalizes into the aromatic

    
    -system. This resonance imparts partial double-bond character to the Aryl-O bond, strengthening it and shifting its stretch to a higher frequency (1300–1200 cm⁻¹)[2]. The adjacent Alkyl-O bond remains at a lower frequency (1050–1010 cm⁻¹), resulting in two distinct, strong bands[2][3].
    

Aromatic Bromides (Aryl Bromides) Aryl bromides exhibit unique spectral behaviors driven by the "heavy atom effect." The large atomic mass of the bromine atom reduces the frequency of the C-Br stretching vibration, pushing it deep into the fingerprint region (1075–1030 cm⁻¹)[1]. Additionally, the heavy bromine atom perturbs the out-of-plane C-H bending vibrations of the aromatic ring, which are critical for determining the substitution pattern (ortho, meta, or para)[1].

Table 1: Characteristic IR Peak Assignments
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity & Causality
Aliphatic Ether Asymmetric C-O-C Stretch1150 – 1050Strong; driven by high bond polarization[3].
Aromatic Ether Aryl-O Asymmetric Stretch1300 – 1200Strong; shifted higher due to resonance delocalization[2].
Aromatic Ether Alkyl-O Asymmetric Stretch1050 – 1010Strong; typical

carbon-oxygen bond[2].
Aryl Bromide C-Br Stretch1075 – 1030Sharp, strong; lowered frequency due to high atomic mass[1].

Instrumental Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing ethers and aryl bromides, the choice of sampling modality fundamentally alters the resulting spectral data.

Transmission FTIR passes the infrared beam entirely through the sample (typically pressed into a KBr pellet or held in a liquid cell)[4][5]. Because the pathlength is uniform, it adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative analysis[4].

ATR-FTIR utilizes an Internal Reflection Element (IRE) crystal (e.g., diamond or zinc selenide)[5][6]. The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 µm into the sample surface[4][6]. Because the penetration depth (


) is directly proportional to the wavelength of the IR light, lower wavenumber regions (longer wavelengths) penetrate deeper into the sample than higher wavenumber regions[7].

The Critical Impact on Ethers and Bromides: Because the defining peaks for both ethers and aryl bromides occur at low wavenumbers (~1050 cm⁻¹), an uncorrected ATR spectrum will artificially inflate the intensity of these peaks compared to a transmission spectrum[7].

Table 2: Performance Comparison Matrix
ParameterATR-FTIRTransmission FTIR
Sampling Mechanism Internal reflection (evanescent wave)[8]Direct beam absorption[5]
Sample Preparation None (direct contact with IRE crystal)[5]Extensive (KBr pellet pressing, liquid cells)[8]
Analytical Scope Surface chemistry (1–2 µm depth)[4]Bulk material composition[4]
Quantitative Accuracy Semi-quantitative (pathlength varies by

)[4]
Highly accurate (fixed pathlength)[4]
Low Wavenumber Data Intensities artificially enhanced[7]True relative intensities[7]

Experimental Workflow & Decision Logic

Below is the logical framework for selecting and executing the appropriate FTIR modality for your specific analytical goals.

FTIR_Workflow Start API Sample (Ether / Aryl Bromide) Decision Select Sampling Modality Start->Decision ATR_Prep ATR-FTIR (Surface Analysis) Decision->ATR_Prep Rapid/Non-destructive Trans_Prep Transmission FTIR (Bulk Analysis) Decision->Trans_Prep Quantitative ATR_Measure Evanescent Wave Penetration (1-2 µm) ATR_Prep->ATR_Measure Trans_Measure Direct Beam Full Pathlength Trans_Prep->Trans_Measure ATR_Correct Apply ATR Correction (Crucial for <1200 cm⁻¹) ATR_Measure->ATR_Correct Analyze Spectral Interpretation (Identify C-O-C & C-Br) Trans_Measure->Analyze ATR_Correct->Analyze

Fig 1. Decision matrix and workflow for FTIR analysis of ethers and aryl bromides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a mechanistic justification (causality) to prevent downstream analytical errors.

Protocol A: ATR-FTIR Rapid Screening
  • Background Collection: Collect a background scan (air) immediately before the sample.

    • Causality: Atmospheric CO₂ and water vapor strongly absorb in the mid-IR region. A fresh background ensures these transient environmental artifacts are mathematically subtracted from the final interferogram.

  • Sample Application & Compression: Place the neat sample onto the diamond IRE crystal. Lower the pressure anvil until the software indicates optimal force.

    • Causality: The evanescent wave decays exponentially and only extends ~1 µm beyond the crystal[6]. Without intimate physical contact between the sample and the crystal, the IR beam cannot interact with the molecules, resulting in a poor Signal-to-Noise (S/N) ratio.

  • Spectral Acquisition: Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing (Critical Step): Apply the software's "ATR Correction" algorithm.

    • Causality: Because the C-Br and C-O-C stretches occur at lower wavenumbers (longer wavelengths), the IR beam penetrates deeper into the sample at these frequencies, artificially inflating their peak heights[7]. The ATR correction normalizes the spectrum to account for this wavelength-dependent penetration, making it directly comparable to transmission libraries[5][7].

Protocol B: Transmission FTIR (KBr Pellet Method)
  • Sample Desiccation: Ensure both the API sample and the KBr powder are stored in a desiccator prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretching band at ~3400 cm⁻¹, which can obscure other functional groups and degrade the baseline[6][9].

  • Milling and Dispersion: Grind 1–2 mg of the sample with 100 mg of IR-grade KBr using an agate mortar and pestle until a fine, uniform powder is achieved.

    • Causality: If the particle size of the sample is larger than the wavelength of the IR light (typically >5 µm), it will cause severe baseline sloping due to the Christiansen effect (scattering).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of micro-bubbles that disrupt the direct IR beam and cause optical scattering[6].

  • Spectral Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum. The resulting data requires no algorithmic correction for peak intensities[4].

References

  • [9] IR Spectroscopy of Hydrocarbons - uobabylon.edu.iq. URL:

  • [3] 18.8 Spectroscopy of Ethers - Organic Chemistry - OpenStax. URL:

  • [6] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. URL:

  • [4] How to Choose Between ATR and Transmission FTIR - WordPress. URL:

  • [2] The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. URL:

  • [7] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. URL:

  • [1] Lab Report on Infrared and Ultraviolet Spectroscopy - Edusprouts. URL:

  • [5] Guide to FT-IR Spectroscopy - Bruker. URL:

  • [8] Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. URL:

Sources

A Comparative Guide to the Analytical Characterization of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Every new compound must be subjected to a battery of analytical tests to confirm its structure, identity, and purity. This guide provides an in-depth comparison of analytical techniques, centered around the target molecule 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene , a substituted aromatic ether representative of common structural motifs in drug discovery and organic materials.

While traditional elemental analysis provides a foundational assessment of a compound's empirical formula, it represents only a single piece of the analytical puzzle. Modern research demands a multi-faceted approach, integrating spectroscopic and chromatographic data to build an irrefutable case for a compound's identity and quality. This document will explore the unique value proposition of elemental analysis and compare its utility against complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity.

Section 1: Elemental Analysis (EA) - The Foundational Purity Benchmark

Elemental analysis (EA) has been a fundamental technique for decades, serving as the primary method to determine a compound's elemental composition before the widespread adoption of modern spectroscopy.[1] Its enduring relevance lies in its unique ability to provide a quantitative measure of a sample's bulk purity, including the detection of inorganic impurities like salts (e.g., NaCl) or residual water that are often invisible to NMR or MS.[1][2]

For a newly synthesized batch of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, elemental analysis serves as the first critical checkpoint to validate its empirical formula against the theoretically calculated values.

Principle of Modern Elemental Analysis

The technique operates on the principle of dynamic flash combustion. A small, precisely weighed sample is combusted at a very high temperature (typically >900°C) in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a series of reduction tubes, scrubbers, and chromatographic columns to separate them before being quantified by a thermal conductivity detector (TCD).[3]

Data for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

The molecular formula for the target compound is C₁₁H₁₅BrO₂ , with a molecular weight of 259.14 g/mol . The theoretical elemental composition is the benchmark against which experimental results are measured.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Theoretical % Experimental Target
CarbonC12.01111132.12150.98% 50.98% ± 0.4%
HydrogenH1.0081515.1205.83% 5.83% ± 0.4%
BromineBr79.904179.90430.83% N/A
OxygenO15.999231.99812.35% N/A
Total 259.143 100.00%
Note: Standard CHN analyzers do not directly measure Bromine or Oxygen. Oxygen is typically determined separately via pyrolysis, while halogens require specific analytical methods like titration or ion chromatography.

For a sample to be considered pure, the experimentally determined values for Carbon and Hydrogen should typically fall within ±0.4% of the theoretical values, a standard widely accepted by scientific journals.[4] A significant deviation can indicate the presence of impurities, such as residual solvent or inorganic salts, which do not contain carbon or hydrogen in the same ratio as the target compound.[4]

Experimental Protocol: CHN Elemental Analysis

This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of an organic solid.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic analytical standard (e.g., Acetanilide, Cystine) with a known, precise C, H, N composition.[5] This step is critical for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene sample into a tin or silver capsule using a microbalance. The sample must be homogenous and completely dry, as residual water or solvents will skew the results.

  • Analysis Run: The autosampler introduces the encapsulated sample into the combustion furnace (~950-1050°C).

  • Combustion & Reduction: The sample undergoes flash combustion in a pulse of pure oxygen. The resulting gases flow through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.

  • Separation & Detection: The gas mixture (He carrier gas, CO₂, H₂O, N₂) passes through a chromatographic column, which separates the individual components. The gases elute at different times and are quantified by the thermal conductivity detector.

  • Data Processing: The instrument software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample. At least three independent measurements should be performed to ensure reproducibility.

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output weigh 1. Weigh 1-3 mg of a dry sample encapsulate 2. Encapsulate in tin/silver foil weigh->encapsulate combust 3. Flash Combustion (>950°C in O₂) encapsulate->combust reduce 4. Gas Reduction (excess O₂ removed, NOx -> N₂) combust->reduce separate 5. GC Separation (CO₂, H₂O, N₂) reduce->separate detect 6. TCD Detection separate->detect calculate 7. Calculate %C, %H, %N based on calibration detect->calculate compare 8. Compare to Theoretical (within ±0.4%) calculate->compare

Caption: Workflow for CHN elemental analysis.

Section 2: A Comparative Framework for Compound Characterization

While elemental analysis confirms the empirical formula and bulk purity, it provides no information about the molecular structure. It cannot distinguish between isomers, for example. Therefore, a suite of complementary techniques is required for full characterization. The following table provides a comparative overview.

Technique Primary Information Provided Sensitivity Key Strengths Key Weaknesses
Elemental Analysis (EA) Elemental composition, empirical formula, bulk purityLow (mg scale)- Quantifies C, H, N, S- Detects inorganic impurities[2]- Gold standard for formula validation- Destructive- Provides no structural information- Insensitive to isomeric impurities
NMR Spectroscopy Atomic connectivity, 3D structure, stereochemistryModerate (mg-µg)- Unambiguous structure elucidation- Non-destructive analysis[6]- Can quantify components in a mixture- Inherently low sensitivity vs. MS[6][7]- Requires deuterated solvents- Insensitive to non-NMR-active impurities (e.g., salts)[1]
Mass Spectrometry (MS) Molecular weight, molecular formula (HRMS), fragmentation patternsHigh (ng-fg)- Extremely high sensitivity[7]- Precise molecular weight determination- Isotopic pattern analysis (e.g., for Br, Cl)- Ionization efficiency is compound-dependent[1]- "Soft" ionization may not provide fragmentation- Generally not quantitative without standards
Chromatography (HPLC/GC) Purity profile, number of components, quantification of impuritiesHigh (µg-pg)- Excellent for separating complex mixtures[8]- Precise quantification of impurities- Established methods for quality control- Provides no structural information alone- Requires method development- Compound must be soluble (HPLC) or volatile/thermally stable (GC)[8]

Section 3: Nuclear Magnetic Resonance (NMR) - The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it maps out the chemical environment and connectivity of every atom in the molecule.

Predicted NMR Data for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Based on its structure, we can predict the key signals in the ¹H and ¹³C NMR spectra. These predictions are what an analyst would compare against the experimental data.

  • ¹H NMR: Protons on carbons adjacent to an oxygen atom are deshielded and appear downfield (higher ppm).[9][10] We would expect distinct signals for the aromatic protons (6.5-8.0 ppm), the -OCH₂- protons (3.5-4.5 ppm), the methyl group on the ring (~2.3 ppm), and the ethyl group's -CH₂- and -CH₃ protons. The splitting patterns (singlet, doublet, triplet, etc.) would confirm the number of neighboring protons, validating the connectivity.

  • ¹³C NMR: The carbon spectrum would show 11 distinct signals (assuming no coincidental overlap). Carbons bonded to oxygen appear downfield (55-80 ppm for aliphatic C-O, ~155-160 ppm for aromatic C-O).[9] The aromatic carbons would appear in the 110-160 ppm range.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial; it must dissolve the sample without contributing interfering proton signals.

  • Shimming: Place the tube in the NMR spectrometer and perform a shimming procedure to optimize the homogeneity of the magnetic field, which is essential for achieving high-resolution spectra.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift axis using a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

  • Spectral Interpretation: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Operations cluster_data Data Processing dissolve 1. Dissolve ~10 mg sample in ~0.6 mL deuterated solvent transfer 2. Transfer to NMR Tube dissolve->transfer insert 3. Insert sample & lock transfer->insert shim 4. Shim magnet for field homogeneity insert->shim acquire 5. Acquire FID data (pulse sequence) shim->acquire process 6. Fourier Transform, Phasing, & Calibration acquire->process interpret 7. Interpret Spectrum (Shifts, Integration, Coupling) process->interpret

Caption: Workflow for NMR spectroscopy analysis.

Section 4: Mass Spectrometry (MS) - The Molecular Weight Fingerprint

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. Its exceptional sensitivity makes it ideal for analyzing trace amounts of material.[6][7] For our target compound, MS is particularly useful for confirming the presence of bromine.

Expected MS Data for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene
  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see a prominent signal corresponding to the molecular ion [M+H]⁺ at m/z 260.03 or the sodium adduct [M+Na]⁺ at m/z 282.01.

  • Bromine Isotopic Pattern: A key confirmatory feature would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with reverse-phase chromatography, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy. Set the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z range.

  • Sample Introduction: Introduce the sample solution into the ion source, typically via direct infusion with a syringe pump or through an HPLC system.

  • Ionization: The high voltage applied to the ESI needle creates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection & Interpretation: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion and its characteristic isotopic pattern.

Workflow for Mass Spectrometry Analysisdot

MS_Workflow dissolve dissolve infuse infuse dissolve->infuse detect detect spectrum spectrum detect->spectrum

Sources

A Comparative Guide to Reference Standards for Ethoxyethoxy-Substituted Bromobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of all chemical entities are paramount. Ethoxyethoxy-substituted bromobenzenes are a class of compounds that frequently emerge as key starting materials, intermediates, or process-related impurities in the synthesis of complex active pharmaceutical ingredients (APIs). Their structural similarity to fragments of various drug molecules necessitates their availability as well-characterized reference standards for accurate quantification and qualification in raw materials, in-process samples, and final drug products.

This guide provides an in-depth technical comparison of reference standards for ethoxyethoxy-substituted bromobenzenes, with a focus on 1-bromo-4-(2-ethoxyethoxy)benzene. It offers insights into the synthesis of high-purity materials, a comparative analysis of commercial offerings, and detailed protocols for qualification and use.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Reference standards are highly purified and well-characterized compounds that serve as a benchmark for analytical measurements.[1] They are indispensable for:

  • Identity Confirmation: Confirming the presence of a specific compound in a sample.

  • Purity Assessment: Quantifying impurities in an API or drug product.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.[2]

  • Stability Studies: Monitoring the degradation of a drug substance over time.[3]

For ethoxyethoxy-substituted bromobenzenes, their role is often linked to the synthesis of APIs where an ethoxy-substituted phenyl group is present. For instance, the drug dapagliflozin contains a (4-ethoxyphenyl)methyl moiety, making related brominated precursors potential impurities that regulatory agencies would require to be monitored and controlled.[4][5]

Synthesis and Purification of High-Purity Ethoxyethoxy-Substituted Bromobenzenes

The generation of a reference standard begins with a robust synthetic route designed for high purity, followed by a rigorous purification process. The Williamson ether synthesis is a classic and effective method for preparing the target compound, 1-bromo-4-(2-ethoxyethoxy)benzene.[6][7][8]

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the reaction of 4-bromophenol with 1-bromo-2-ethoxyethane in the presence of a base.

Caption: Williamson ether synthesis of 1-bromo-4-(2-ethoxyethoxy)benzene.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Add 1-bromo-2-ethoxyethane (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product.

Purification: Preparative HPLC

For reference standard quality, the crude product must be purified to a high degree, typically ≥98%. Preparative High-Performance Liquid Chromatography (HPLC) is an effective technique for this purpose.[9][10][11]

Table 1: Example Preparative HPLC Parameters

ParameterValue
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70-95% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 225 nm
Sample Loading Dissolve crude product in a minimal amount of mobile phase

The fractions containing the pure product are collected, combined, and the solvent is removed to yield the purified ethoxyethoxy-substituted bromobenzene.

Comparative Analysis of Commercial Reference Standards

Several chemical suppliers offer ethoxyethoxy-substituted bromobenzenes. When selecting a reference standard, it is crucial to compare not just the price but also the quality and documentation provided.

Table 2: Comparison of Potential Commercial Offerings for 1-Bromo-4-(2-ethoxyethoxy)benzene

SupplierProduct NumberPurity SpecificationAnalytical Techniques MentionedDocumentation
Sigma-Aldrich VariesTypically ≥97%Varies by productCertificate of Analysis (CoA), COO
BLD Pharm 39255-20-4Not specifiedNot specifiedOnline product page
India Fine Chemicals 39255-20-4Not specifiedNot specifiedOnline product page
AChemBlock X175309 (related structure)95%Not specifiedOnline product page

Note: This table is illustrative and based on publicly available information which may be limited. For procurement, it is essential to request a lot-specific Certificate of Analysis.

A comprehensive Certificate of Analysis for a reference standard should include:

  • Compound identity confirmed by NMR, Mass Spectrometry, and IR.

  • Purity determined by a validated, stability-indicating HPLC or GC method, often with a stated uncertainty.

  • Information on residual solvents (by GC) and water content (by Karl Fischer).

  • A retest date based on stability studies.

Qualification of a Reference Standard: A Step-by-Step Approach

Whether synthesized in-house or purchased commercially, a reference standard must be thoroughly characterized to ensure its suitability for its intended use. This qualification process should be guided by ICH Q2(R2) principles.[12][13][14]

Reference_Standard_Qualification cluster_workflow Qualification Workflow start Obtain Candidate Material identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Assessment (HPLC, GC) identity->purity residual Residual Solvents & Water (GC-HS, Karl Fischer) purity->residual stability Stability Assessment (Forced Degradation) residual->stability certify Certify and Document stability->certify

Caption: Workflow for the qualification of a reference standard.

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines a stability-indicating HPLC method for assessing the purity of 1-bromo-4-(2-ethoxyethoxy)benzene.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the reference standard candidate.

    • Dissolve in 50 mL of diluent (Acetonitrile/Water 50:50 v/v) to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by the area percent method, correcting for any known impurities with established relative response factors.

Protocol 2: Stability Assessment via Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of the reference standard and to ensure the analytical method is stability-indicating.[3][15][16][17]

  • Prepare Solutions: Prepare solutions of the reference standard (approx. 0.5 mg/mL) in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂, at room temperature for 24 hours.

    • Thermal: Store the solid material at 105 °C for 48 hours, then dissolve.

    • Photolytic: Expose the solution to light (ICH Q1B) for a specified duration.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using the purity HPLC method (Protocol 1).

  • Evaluation:

    • Assess the degree of degradation in each condition.

    • Ensure that the purity method can separate all degradation products from the main peak (peak purity analysis).

Conclusion

Ethoxyethoxy-substituted bromobenzenes are vital reference standards in pharmaceutical analysis, particularly for ensuring the quality and safety of APIs that share structural motifs. A thorough understanding of their synthesis, purification, and analytical characterization is crucial for any researcher or drug development professional. When selecting a commercial standard, a critical evaluation of the supplier's documentation and the purity specifications is necessary. For in-house standards, a rigorous qualification process, including identity confirmation, purity assessment by a stability-indicating method, and forced degradation studies, is imperative. By adhering to these principles, scientists can ensure the reliability and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Alfa Omega Pharma. (n.d.). Dapagliflozin Impurities | 461432-26-8 Certified Reference Substance. Retrieved March 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Dapagliflozin-impurities. Retrieved March 7, 2026, from [Link]

  • Veeprho. (n.d.). Dapagliflozin Reference Standard | CAS 461432-26-8. Retrieved March 7, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved March 7, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved March 7, 2026, from [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 7, 2026, from [Link]

  • India Fine Chemicals. (n.d.). 1-Bromo-4-(2-ethoxyethoxy)benzene. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 7, 2026, from [Link]

  • GxP-CC. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved March 7, 2026, from [Link]

  • AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved March 7, 2026, from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved March 7, 2026, from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved March 7, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 7, 2026, from [Link]

  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved March 7, 2026, from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved March 7, 2026, from [Link]

  • YMC CO., LTD. (n.d.). Effective preparative separation techniques. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling, use, and disposal of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene. This document is designed for researchers, scientists, and drug development professionals, emphasizing procedural clarity and the scientific rationale behind each safety protocol to ensure a self-validating system of laboratory safety.

Immediate Safety Profile & Core Hazards

While a specific, comprehensive toxicological profile for 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is not widely documented, its structure as a halogenated aromatic ether necessitates handling it as a hazardous substance. Based on data from structurally analogous compounds, the primary risks are associated with irritant properties and potential toxicity.[1][2][3]

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation: Likely causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[3][4][5]

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

Halogenated organic compounds as a class may also present long-term health risks, including potential damage to the liver, kidneys, and central nervous system with significant or prolonged exposure.[6] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory for all handling operations.

Hand Protection: The Critical Contact Barrier

Skin contact is a primary route of exposure. The selection of appropriate gloves is crucial, as halogenated hydrocarbons are known to permeate many common glove materials.[7][8]

  • Primary Recommendation: Double-gloving is required for all handling procedures.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove with a higher breakthrough time for halogenated solvents.

  • Rationale: Nitrile gloves provide good general splash protection and dexterity but can offer poor resistance to direct or prolonged contact with halogenated hydrocarbons.[9][10] An outer glove provides robust chemical resistance, while the inner glove offers protection in case the outer glove is breached or during the doffing process. Always inspect gloves for any signs of degradation or puncture before use.[11]

  • Actionable Step: Always consult the glove manufacturer's specific chemical resistance chart for data on aromatic ethers or similar halogenated compounds before beginning work.[9][12]

Eye and Face Protection: Shielding from Splashes and Vapors

Solvent splashes can cause severe and irreversible eye damage.[13]

  • Minimum Requirement: ANSI-approved or EN166-compliant chemical splash goggles must be worn at all times.[9][11]

  • For Increased Risk: When handling larger volumes (>500 mL) or performing operations with a high risk of splashing (e.g., transfers, quenching), a full-face shield must be worn in addition to chemical splash goggles.[6][13]

Body and Respiratory Protection
  • Body Protection: A flame-resistant or 100% cotton laboratory coat must be worn and fully buttoned to protect skin and personal clothing.[14][15]

  • Respiratory Protection: All handling of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[6][15][16] If there is a potential for exposure outside of a fume hood, such as during a large spill, appropriate respiratory protection (e.g., a NIOSH/MSHA approved respirator with organic vapor cartridges) is necessary.[11][17]

PPE CategorySpecificationRationale & Key Considerations
Hand Protection Double-gloved: Nitrile (inner) + Chemical-resistant (outer)Provides robust splash and permeation protection. Nitrile alone is insufficient for prolonged contact with halogenated hydrocarbons.[9][10] Always verify with manufacturer's data.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Protects eyes from splashes and vapors. Standard safety glasses are inadequate.[14][16]
Face Protection Full-Face Shield (worn over goggles)Required for large-volume transfers or splash-prone procedures to protect the entire face.[11][13]
Body Protection Flame-Resistant or 100% Cotton Lab CoatProtects skin and clothing from contamination.[14][15]
Respiratory Certified Chemical Fume HoodPrimary engineering control to prevent inhalation of hazardous vapors.[6][16]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize risk from receipt to disposal. The following protocol outlines the key stages of handling this compound.

1. Preparation and Pre-Handling Checks:

  • Verify that the chemical fume hood has been certified within the last year and that airflow is adequate.[11]
  • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6]
  • Assemble and inspect all required PPE as detailed in Section 2.
  • Prepare all necessary glassware and equipment and place it within the fume hood to minimize movement in and out of the containment area.
  • Designate a specific "Halogenated Organic Waste" container and ensure it is properly labeled.[14][18]

2. Handling and Experimental Use:

  • Transfer: Conduct all transfers of the chemical deep within the fume hood. Keep the sash at the lowest practical height.[16]
  • Weighing: If weighing is required, do so in a tared, sealed container within the fume hood to prevent contamination of balances or the external lab environment.
  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid splashing. Ensure the apparatus is secure.
  • Monitoring: Keep the fume hood sash closed as much as possible during the experiment.

3. Post-Experiment and Decontamination:

  • Upon completion, allow all equipment to cool within the fume hood.
  • Carefully quench the reaction if necessary, following established laboratory procedures.
  • Clean all glassware within the fume hood initially. Rinse glassware with a small amount of an appropriate solvent (e.g., acetone) and collect this rinseate in the designated halogenated waste container.
  • Wipe down the work surface of the fume hood with an appropriate solvent and then soap and water. Dispose of the cleaning materials as solid halogenated waste.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps and decision points in the lifecycle of handling 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_disposal 3. Waste Management cluster_cleanup 4. Final Cleanup P1 Verify Fume Hood & Safety Equipment P2 Don Appropriate PPE (Double-Glove, Goggles) P1->P2 P3 Prepare & Label Halogenated Waste P2->P3 H1 Transfer & Weigh Compound P3->H1 Proceed to Handling H2 Perform Experiment H1->H2 H3 Quench & Workup H2->H3 Spill Spill or Exposure? H2->Spill W1 Segregate Waste Streams H3->W1 Generate Waste W2 Aqueous Halogenated Waste W1->W2 W3 Liquid Organic Halogenated Waste W1->W3 W4 Solid Halogenated Waste (Gloves, etc.) W1->W4 C1 Decontaminate Glassware & Area W1->C1 After Waste Segregation C2 Doff PPE Correctly C1->C2 C3 Wash Hands Thoroughly C2->C3 Spill->H3 No Emergency Activate Emergency Protocol (Evacuate, Alert, EHS) Spill->Emergency Yes

Sources

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